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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Chemical Structure, Synthesis, and Applications of 3-Bromo-1-(p-tolyl)-1H-pyrazole

Executive Summary In modern medicinal chemistry and agrochemical development, the 1,3-disubstituted pyrazole core is a privileged scaffold. Specifically, 3-Bromo-1-(p-tolyl)-1H-pyrazole serves as a highly versatile, bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the 1,3-disubstituted pyrazole core is a privileged scaffold. Specifically, 3-Bromo-1-(p-tolyl)-1H-pyrazole serves as a highly versatile, bifunctional building block. The presence of the N1-aryl group (p-tolyl) provides lipophilicity and target-binding interactions, while the C3-bromine atom acts as an essential synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical profile, regioselective synthesis, and downstream utility of this compound. The methodologies detailed herein prioritize mechanistic causality, ensuring that researchers can reliably synthesize and validate this scaffold without falling victim to the regiochemical pitfalls common in pyrazole chemistry.

Chemical Structure & Physicochemical Profiling

The structural integrity of 3-Bromo-1-(p-tolyl)-1H-pyrazole relies on the precise spatial arrangement of its substituents. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In this specific molecule, the N1 position is covalently bonded to a para-tolyl (4-methylphenyl) group, while the C3 position is halogenated with a bromine atom. The C4 and C5 positions remain unsubstituted.

To facilitate rapid reference for assay development and synthetic planning, the quantitative physicochemical data of the compound is summarized below:

ParameterSpecification
Chemical Name 3-Bromo-1-(p-tolyl)-1H-pyrazole
CAS Registry Number 1622841-05-7
Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Core Scaffold 1,3-Disubstituted Pyrazole
C3-Substituent Bromine (Electrophilic cross-coupling handle)
N1-Substituent p-Tolyl (Electron-donating aryl group)

Mechanistic Synthesis & Regioselectivity

The primary challenge in synthesizing 3-bromo-1-arylpyrazoles is the annular tautomerism of the starting material, 3-bromo-1H-pyrazole. In solution, 3-bromo-1H-pyrazole exists in rapid equilibrium with 5-bromo-1H-pyrazole. Consequently, N-arylation can theoretically yield two distinct constitutional isomers: the desired 3-bromo-1-(p-tolyl)-1H-pyrazole and the undesired 5-bromo-1-(p-tolyl)-1H-pyrazole.

However, the regioselectivity of this reaction is heavily dictated by steric causality. The bulky p-tolyl group strongly prefers to bond with the nitrogen distal to the bromine atom. Attack at the nitrogen adjacent to the bromine (yielding the 5-bromo isomer) induces a severe steric clash between the N1-aryl ring and the C5-halogen. Therefore, N-arylation via [1] or[2] inherently favors the 3-bromo isomer.

Regioselectivity SM 3-Bromo-1H-pyrazole (Tautomeric Mixture) Reagents p-Tolylboronic acid Cu(OAc)2, Pyridine, O2 SM->Reagents PathA Attack at N distal to Br Reagents->PathA Favored PathB Attack at N adjacent to Br Reagents->PathB Disfavored ProdA 3-Bromo-1-(p-tolyl)-1H-pyrazole (Major Product - Sterically Favored) PathA->ProdA ProdB 5-Bromo-1-(p-tolyl)-1H-pyrazole (Minor Product - Sterically Hindered) PathB->ProdB

Regioselective N-arylation pathway of 3-bromo-1H-pyrazole via Chan-Lam coupling.

Step-by-Step Methodology: Regioselective Chan-Lam N-Arylation

To achieve a self-validating, high-yielding synthesis of 3-Bromo-1-(p-tolyl)-1H-pyrazole, the copper-promoted Chan-Lam oxidative cross-coupling is the optimal protocol. This method avoids the harsh temperatures required by traditional Ullmann couplings.

Objective: Synthesize 3-Bromo-1-(p-tolyl)-1H-pyrazole from 3-bromo-1H-pyrazole and p-tolylboronic acid.

Causality & Rationale: The reaction utilizes Cu(OAc)₂ as the catalyst. Pyridine acts dually as a ligand—stabilizing the highly reactive Cu(III) intermediate necessary for reductive elimination—and as a base to deprotonate the pyrazole. The reaction must be run open to the atmosphere because molecular oxygen (O₂) acts as the terminal oxidant, re-oxidizing the resting Cu(I) species back to the catalytically active Cu(II) state.

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-bromo-1H-pyrazole (1.0 equiv, 10 mmol) and p-tolylboronic acid (1.5 equiv, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Catalyst Assembly: Add anhydrous Cu(OAc)₂ (0.2 equiv, 2 mmol) to the stirring solution.

  • Ligand Addition: Add anhydrous pyridine (2.0 equiv, 20 mmol) dropwise. Observation: The solution will immediately transition to a deep blue/green hue, validating the formation of the active copper-pyridine complex.

  • Aerobic Oxidation: Stir the reaction mixture vigorously at room temperature (20-25 °C) open to the ambient atmosphere for 16-24 hours. Critical Step: Do not seal the flask; oxygen starvation will stall the catalytic cycle at the Cu(I) oxidation state, halting conversion.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The system is self-validating: the disappearance of the 3-bromo-1H-pyrazole mass peak ( m/z 147/149) and the appearance of the product peak ( m/z 237/239) confirms successful transmetalation and reductive elimination.

  • Work-up: Quench the reaction by washing the organic layer with saturated aqueous NH₄Cl (2 × 50 mL) to sequester and remove copper salts, followed by a brine wash (50 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 0-15% Ethyl Acetate in Hexanes). Rationale: The major 3-bromo isomer is significantly less polar than the sterically hindered 5-bromo isomer, ensuring it elutes first and cleanly.

Downstream Applications: The C3-Bromo Handle

The strategic value of 3-Bromo-1-(p-tolyl)-1H-pyrazole lies in the reactivity of the C3-bromine bond. While pyrazole halogens are generally less reactive than their phenyl counterparts due to the electron-rich nature of the heterocycle, the C3 position is sufficiently activated for palladium-catalyzed cross-couplings. This allows for the rapid generation of diverse chemical libraries.

Downstream SM 3-Bromo-1-(p-tolyl)-1H-pyrazole Cat Pd(dppf)Cl2, K2CO3 Arylboronic Acid SM->Cat Suzuki-Miyaura Prod 3-Aryl-1-(p-tolyl)-1H-pyrazole (Bioactive Scaffold) Cat->Prod Suzuki-Miyaura

Downstream functionalization via Pd-catalyzed Suzuki-Miyaura cross-coupling.

By subjecting the compound to Suzuki-Miyaura conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 90 °C), researchers can install complex aryl or heteroaryl groups at the C3 position, a common motif in modern kinase inhibitors and allosteric modulators.

Analytical Characterization & Validation

To ensure scientific integrity, the absolute regiochemistry of the synthesized pyrazole must be rigorously validated. Standard 1D ¹H NMR is often insufficient to definitively distinguish between the 3-bromo and 5-bromo isomers.

The Validation Protocol:

  • 2D NOESY NMR: The definitive NMR technique for this scaffold is the 2D Nuclear Overhauser Effect Spectroscopy (NOESY). In 3-bromo-1-(p-tolyl)-1H-pyrazole, there will be a strong spatial correlation (cross-peak) between the ortho-protons of the p-tolyl ring and the C5-proton of the pyrazole ring. If the compound were the 5-bromo isomer, this cross-peak would be entirely absent, as the C5 position would be occupied by the bromine atom.

  • Single Crystal X-Ray Diffraction (SC-XRD): For regulatory submissions or definitive Structure-Activity Relationship (SAR) mapping, SC-XRD remains the gold standard, providing unambiguous 3D spatial confirmation of the C3-bromine and N1-tolyl relationship.

References

  • Lam, P. Y. S. (2016). "Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids." Synthetic Methods in Drug Discovery: Volume 1, Royal Society of Chemistry. URL:[Link]

  • Cristau, H.-J., Cellier, P. P., Spindler, J.-F., & Taillefer, M. (2004). "Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles." European Journal of Organic Chemistry. URL:[Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). "Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry. URL:[Link]

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Exploratory

Whitepaper: Identification, Synthesis, and Application of 3-Bromo-1-(p-tolyl)-1H-pyrazole

Executive Summary The pyrazole nucleus is a privileged scaffold in modern drug discovery and agrochemical development, frequently serving as the core pharmacophore in complex bioactive molecules[1]. Halogenated derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern drug discovery and agrochemical development, frequently serving as the core pharmacophore in complex bioactive molecules[1]. Halogenated derivatives, specifically 3-bromo-1-arylpyrazoles, act as critical building blocks for exploring structure-activity relationships (SAR) via late-stage functionalization[1]. This technical guide provides an in-depth analysis of 3-Bromo-1-(p-tolyl)-1H-pyrazole, detailing its physicochemical profile, the mechanistic rationale behind its regioselective synthesis, and validated protocols for its preparation.

Physicochemical Profiling

Accurate registry identification is the foundational step in compound procurement and library design. The target compound is officially registered under CAS number 1622841-05-7[2].

Table 1: Physicochemical Properties of CAS 1622841-05-7

PropertyValue
Chemical Name 3-Bromo-1-(p-tolyl)-1H-pyrazole
CAS Registry Number 1622841-05-7
Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Boiling Point (Predicted) ~308.1 °C
Appearance Pale yellow to off-white solid/oil

Quantitative data synthesized from standard chemical databases[2].

Strategic Synthesis: Overcoming Regioselectivity Challenges

The Causality Behind the Chemistry

Synthesizing 3-bromo-1-(p-tolyl)-1H-pyrazole requires the selective formation of a C(sp2)-N bond between the N1 position of the precursor 3-bromopyrazole (CAS: 14521-80-3)[3] and the aryl ring of p-iodotoluene.

As an application scientist, the primary challenge in this workflow is chemoselectivity . If one were to employ standard Palladium-catalyzed Buchwald-Hartwig amination conditions, the highly active Pd(0) species would likely undergo competitive oxidative addition into the C(sp2)-Br bond of the 3-bromopyrazole. This would lead to unwanted polymerization, dehalogenation, or cross-coupling at the C3 position rather than the desired N-arylation.

To circumvent this, we utilize a Copper-catalyzed Ullmann-type coupling [4]. Copper(I) complexes exhibit a strong inherent preference for N-arylation over C-Br activation[5]. When stabilized by diamine ligands such as N,N'-dimethylethylenediamine (DMEDA), the copper center forms an electron-rich anionic complex that facilitates rapid oxidative addition of the aryl iodide (p-iodotoluene) while leaving the C3-bromide completely intact[5].

Furthermore, the choice of base is critical. We select potassium phosphate (K3PO4) over stronger alkoxide bases like sodium tert-butoxide (NaOtBu). Strong bases can degrade sensitive heterocyclic substrates or induce premature dehalogenation[5]. K3PO4 provides the exact basicity required to deprotonate the pyrazole N-H without compromising the integrity of the bromo-substituent.

Table 2: Reaction Condition Matrix & Mechanistic Rationale

ParameterSelectionMechanistic Rationale
Catalyst CuI (0.25 eq)Highly selective for C-N bond formation; avoids C-Br oxidative addition[4][5].
Ligand DMEDA (0.5 eq)Stabilizes the Cu(I) intermediate, accelerates the reaction, and prevents catalyst precipitation[4].
Base K3PO4 (4.0 eq)Mild inorganic base; prevents base-mediated degradation of the pyrazole ring[5].
Solvent TolueneNon-polar, high-boiling solvent that supports the solubility of the Cu-diamine complex[4].

Validated Experimental Protocol: N-Arylation Workflow

The following protocol represents a self-validating experimental system designed for high reproducibility, yield, and analytical confidence.

Step-by-Step Methodology:

  • Preparation and Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyrazole (1.0 equiv)[3], p-iodotoluene (1.2 equiv), CuI (0.25 equiv), and anhydrous K3PO4 (4.0 equiv)[4].

  • Ligand and Solvent Addition: Evacuate and backfill the flask with high-purity Nitrogen (N2) three times. Causality: Removing oxygen is critical because O2 will rapidly oxidize the active Cu(I) catalyst to inactive Cu(II), halting the catalytic cycle and promoting homocoupling. Add anhydrous toluene, followed by the DMEDA ligand (0.5 equiv) via a gas-tight syringe[4].

  • Thermal Activation: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours[4]. Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS. The complete disappearance of the 3-bromopyrazole peak indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite. This step efficiently removes the insoluble copper salts and phosphate byproducts[4].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to isolate the pure 3-Bromo-1-(p-tolyl)-1H-pyrazole[4].

  • Analytical Validation: Confirm product identity and purity (>98%) via 1H NMR (verifying the characteristic pyrazole protons and the p-tolyl methyl singlet) and high-resolution mass spectrometry (HRMS). Self-Validation: The HRMS must show the characteristic[M]+ and [M+2]+ isotopic pattern of nearly equal intensity, confirming the retention of the bromine atom[1].

UllmannCoupling Substrates 3-Bromopyrazole + p-Iodotoluene Catalyst CuI (0.25 eq) DMEDA Ligand Substrates->Catalyst Base K3PO4 (4.0 eq) Toluene Catalyst->Base Conditions Degas (N2) 100°C, 12h Base->Conditions Product 3-Bromo-1-(p-tolyl)-1H-pyrazole (CAS: 1622841-05-7) Conditions->Product N-Arylation (>85% Yield)

Fig 1: Copper-catalyzed Ullmann-type N-arylation workflow for CAS 1622841-05-7.

Downstream Utility in Drug Discovery

Once synthesized, 3-Bromo-1-(p-tolyl)-1H-pyrazole acts as a versatile linchpin in medicinal chemistry. The pyrazole core is a recognized pharmacophore in targets ranging from kinase inhibitors to insecticidal ryanodine receptor activators (e.g., Rynaxypyr)[3]. The preserved C3-bromine atom serves as an orthogonal reactive site for Palladium-catalyzed cross-couplings—such as Suzuki-Miyaura or Sonogashira reactions[1]. This allows researchers to rapidly append diverse aryl, heteroaryl, or alkyne groups to the pyrazole core without affecting the newly formed N1-tolyl linkage, a modularity that is essential for accelerating hit-to-lead optimization cycles.

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Foundational

Electronic and Steric Effects in 3-Bromo-1-(p-tolyl)-1H-pyrazole: A Technical Guide for Regioselective Functionalization

Executive Summary As a privileged scaffold in medicinal chemistry and agrochemicals, the pyrazole ring offers a versatile platform for structural elaboration. Specifically, 3-Bromo-1-(p-tolyl)-1H-pyrazole presents a fasc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged scaffold in medicinal chemistry and agrochemicals, the pyrazole ring offers a versatile platform for structural elaboration. Specifically, 3-Bromo-1-(p-tolyl)-1H-pyrazole presents a fascinating interplay of electronic and steric effects that dictate its reactivity. Understanding the causality behind these molecular forces is critical for drug development professionals aiming to selectively functionalize this core. This whitepaper deconstructs the conformational dynamics, electronic mapping, and steric hindrance of 3-Bromo-1-(p-tolyl)-1H-pyrazole, providing self-validating experimental protocols for its orthogonal functionalization.

Conformational Dynamics: The N1 p-Tolyl Steric Twist

In an idealized, fully planar system, the N1 p-tolyl group would extensively conjugate with the pyrazole π -system, donating electron density via mesomeric (+M) effects. However, crystallographic data from analogous 1-arylpyrazoles reveals that steric repulsion between the ortho-hydrogens of the phenyl ring and the C5-hydrogen of the pyrazole ring prevents perfect coplanarity .

Depending on the crystal packing and exact substitution, the dihedral angle between the pyrazole and the N1-aryl ring typically ranges from 7.9° to 34.7° [[1]]([Link]) [[2]]([Link]). Because orbital overlap scales with the cosine of the dihedral angle, this steric twist significantly attenuates the +M effect. Consequently, the primary electronic contribution of the p-tolyl group becomes the weak inductive (+I) and hyperconjugative electron donation from the para-methyl group, making the pyrazole ring only marginally more electron-rich than a standard 1-phenylpyrazole.

Electronic Mapping: The C3 Bromine Dichotomy

The inherent electronic structure of the pyrazole ring dictates that the maximum electron density resides at the C4 position, making it the most susceptible site for electrophilic aromatic substitution (SEAr) . The introduction of a bromine atom at C3 creates a complex electronic dichotomy:

  • Inductive Withdrawal (-I): Bromine is highly electronegative, pulling electron density away from the ring through the σ -bond framework. This overall deactivates the pyrazole ring, slowing down SEAr reaction rates compared to unsubstituted analogs .

  • Resonance Donation (+R): Conversely, the lone pairs on the bromine atom can donate into the π -system. Because C4 is "ortho" to C3, this +R effect specifically stabilizes the Wheland intermediate formed during electrophilic attack at C4 .

  • Steric Hindrance: Bromine is a bulky atom (van der Waals radius ~1.85 Å). Its proximity to C4 introduces significant steric hindrance, meaning that while C4 is electronically favored, the activation energy for the approach of bulky electrophiles is elevated .

G A 3-Bromo-1-(p-tolyl)-1H-pyrazole B N1 p-Tolyl Group (+I, Steric Twist) A->B C C3 Bromine Atom (-I, +R, Steric Bulk) A->C D C4 Position (High Electron Density) B->D Weak +I Effect E Reduced Conjugation Dihedral Angle ~10-35° B->E Steric Clash (ortho-H & C5-H) C->D Opposing -I / +R G Cross-Coupling Site (Suzuki-Miyaura) C->G Oxidative Addition F SEAr Susceptibility (e.g., Formylation) D->F Nucleophilic Center

Logic map detailing the electronic and steric contributions to regioselectivity.

Quantitative Data Summaries

To contextualize the structural and electronic parameters, the following tables summarize field-proven quantitative data.

Table 1: Conformational Analysis of 1-Arylpyrazole Derivatives

Compound FeatureDihedral Angle (°)Primary Steric InteractionReference
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine34.72°Phenyl ortho-H / Pyrazole C5-H[[3]]([Link])
3-Methyl-1-phenyl-1H-pyrazole derivative22.68°Phenyl ortho-H / Pyrazole C5-H
1-Phenyl-4,5-dihydro-1H-pyrazole derivative11.50°Phenyl ortho-H / Pyrazole C5-H
1-(p-Tolyl)-1H-pyrazole (Estimated) ~20° - 30° Tolyl ortho-H / Pyrazole C5-H Extrapolated

Table 2: Electronic Substituent Effects on Pyrazole Reactivity

PositionSubstituentElectronic EffectImpact on C4 ReactivityImpact on C3 Reactivity
N1 p-TolylWeak +I, Attenuated +MMildly activatingNegligible
C3 BromineStrong -I, Moderate +RDirecting but sterically hinderingActivates for Pd-insertion
C4 HydrogenN/A (Target Site)Highly nucleophilicN/A

Implications for Reactivity & Self-Validating Protocols

The orthogonal reactivity of 3-Bromo-1-(p-tolyl)-1H-pyrazole allows for selective functionalization. The C4 position is primed for SEAr, while the C3-Br bond is primed for transition-metal-catalyzed cross-coupling [[4]]([Link]) .

G Start 3-Bromo-1-(p-tolyl)-1H-pyrazole Path1 Electrophilic Aromatic Substitution (SEAr) Start->Path1 Path2 Pd-Catalyzed Cross-Coupling Start->Path2 Step1A Vilsmeier-Haack (POCl3, DMF, 80°C) Path1->Step1A Step2A Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Path2->Step2A Step1B 3-Bromo-1-(p-tolyl)-1H- pyrazole-4-carbaldehyde Step1A->Step1B Step2B 3-Aryl-1-(p-tolyl)-1H- pyrazole Step2A->Step2B

Experimental workflow for orthogonal functionalization via SEAr and cross-coupling.

Protocol A: Regioselective Vilsmeier-Haack Formylation at C4

Causality & Design: The Vilsmeier reagent (chloromethyleneiminium ion) is a bulky electrophile. While C4 is the most electron-rich site , the steric bulk of the adjacent C3-Br necessitates elevated temperatures (80–90 °C) to overcome the activation energy barrier . Self-Validating System: The reaction progress is monitored by the disappearance of the C4-H proton singlet (~7.8 ppm) and the appearance of a distinct aldehyde proton singlet (~9.9 ppm) in 1 H NMR.

Step-by-Step Methodology:

  • Reagent Generation: Cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C under an inert argon atmosphere. Dropwise add Phosphorus oxychloride (POCl 3​ , 3.0 equiv) to generate the Vilsmeier reagent. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 3-Bromo-1-(p-tolyl)-1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the complex.

  • Thermal Activation: Heat the reaction mixture to 85 °C. The elevated temperature is critical to overcome the steric hindrance imposed by the C3-Br atom.

  • In-Process Control: After 4 hours, quench a 50 μ L aliquot in saturated NaHCO 3​ and extract with EtOAc. Analyze via LC-MS to confirm the mass shift (+28 Da).

  • Quenching & Isolation: Pour the cooled mixture over crushed ice and neutralize with 2M NaOH to pH 8 to hydrolyze the iminium intermediate. Extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

Causality & Design: The C3-Br bond is activated toward oxidative addition by the electron-withdrawing nature of the pyrazole ring. Because the N1-tolyl group is twisted out of planarity, it does not excessively donate electron density into the ring, maintaining the electrophilicity of the C3-Br bond . Self-Validating System: Successful coupling is validated by LC-MS (loss of the bromine isotope pattern) and the appearance of new aromatic signals in the 1 H NMR spectrum, while the C4-H and C5-H pyrazole doublets remain intact.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 3-Bromo-1-(p-tolyl)-1H-pyrazole (1.0 equiv), an arylboronic acid (1.2 equiv), and K 2​ CO 3​ (2.5 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v). The biphasic nature ensures the solubility of both the organic substrates and the inorganic base.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 equiv). The bidentate dppf ligand provides the necessary steric bulk to facilitate reductive elimination while preventing catalyst deactivation.

  • Reaction Execution: Heat the mixture to 90 °C for 12 hours under argon.

  • Purification: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, concentrate the organic layer, and purify via silica gel flash chromatography.

Conclusion

The functionalization of 3-Bromo-1-(p-tolyl)-1H-pyrazole is a masterclass in balancing opposing molecular forces. The N1-tolyl group provides a subtle inductive boost while remaining sterically twisted, and the C3-bromine atom acts as both a steric gatekeeper and a resonance director for C4. By leveraging these inherent properties, researchers can execute highly regioselective transformations, building complex molecular architectures with precision and high fidelity.

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Protocols & Analytical Methods

Method

Application Note: 3-Bromo-1-(p-tolyl)-1H-pyrazole as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound: 3-Bromo-1-(p-tolyl)-1H-pyrazole (CAS: 1622841-05-7) Structural Rationale & Mechanistic Insights In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound: 3-Bromo-1-(p-tolyl)-1H-pyrazole (CAS: 1622841-05-7)

Structural Rationale & Mechanistic Insights

In modern drug discovery, the N-arylpyrazole core is universally recognized as a privileged scaffold. It is a fundamental building block in the design of highly selective kinase inhibitors (e.g., targeting JAK2, Aurora kinases, and RSK)[1],[2],[3], cyclooxygenase-2 (COX-2) inhibitors[4], and novel NOD2 receptor agonists for immune checkpoint therapy[5].

3-Bromo-1-(p-tolyl)-1H-pyrazole offers three distinct vectors for rational drug design:

  • The Pyrazole Core: Acts as a potent hydrogen bond acceptor (via N2), frequently serving as a hinge-binding motif in the ATP-binding site of kinases[2].

  • The N1-p-Tolyl Moiety: The para-methyl group provides a precise steric vector that enhances lipophilic ligand efficiency (LLE). In kinase targets, this moiety is often oriented toward the hydrophobic specificity pocket located behind the gatekeeper residue, driving kinase selectivity[2].

  • The C3-Bromine Handle: Serves as a robust electrophilic site for late-stage transition-metal-catalyzed cross-coupling[6]. Because the C3 position is adjacent to the electronegative N2 atom, oxidative addition of palladium at this site is electronically deactivated compared to the C4 position. Consequently, derivatization requires rationally selected, electron-rich phosphine ligands to prevent competitive protodebromination[3].

Experimental Protocols: Late-Stage Scaffold Diversification

To leverage this building block effectively, rigorous reaction conditions must be employed. Below are self-validating protocols for the two most critical transformations used in library generation.

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Kinase Inhibitor Scaffolds

Causality & Expert Insights: Traditional Pd(PPh3​)4​ catalysts often fail or yield high amounts of debrominated byproducts when applied to 3-bromopyrazoles. The use of a bidentate, electron-rich, and sterically demanding ligand like dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene) or dppf accelerates the oxidative addition step and forces reductive elimination, outcompeting the off-cycle β -hydride elimination or protodebromination pathways[3].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-1-(p-tolyl)-1H-pyrazole (1.0 equiv, 1.0 mmol, 237.1 mg), the desired aryl/heteroaryl boronic acid (1.3 equiv, 1.3 mmol), and anhydrous K2​CO3​ (2.5 equiv, 2.5 mmol, 345.5 mg).

  • Catalyst Loading: In a glovebox or under a strict argon counter-flow, add Pd(dtbpf)Cl2​ (0.05 equiv, 5 mol%, 32.5 mg) to the solid mixture.

  • Solvent Addition & Degassing: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water. Degas the biphasic suspension via three rigorous freeze-pump-thaw cycles. Critical: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the highly sensitive dtbpf ligand.

  • Reaction Execution: Seal the Schlenk tube with a Teflon screw cap. Heat the mixture in a pre-equilibrated oil bath at 90 °C for 14 hours with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with brine (10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via automated flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure 3-aryl-1-(p-tolyl)-1H-pyrazole.

Protocol B: Photoredox/Nickel Dual Catalysis for C(sp3)-C(sp2) Coupling

Causality & Expert Insights: Increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) is a proven strategy to improve the aqueous solubility and pharmacokinetic profile of planar pyrazole drugs. Because alkyl boronic acids undergo rapid β -hydride elimination in standard Suzuki couplings, photoredox/Ni dual catalysis is employed. This system generates carbon-centered radicals from alkyl silicates, which safely intercept the Nickel catalytic cycle.

Step-by-Step Methodology:

  • Setup: In a 2-dram glass vial equipped with a Teflon septum, combine 3-Bromo-1-(p-tolyl)-1H-pyrazole (1.0 equiv, 0.5 mmol), an alkyl bis(catecholato)silicate (1.5 equiv), the photocatalyst (1 mol%), (5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%).

  • Solvation: Add anhydrous DMF (5.0 mL) and sparge with argon for 15 minutes.

  • Irradiation: Irradiate the vial with a 34 W blue LED array (450 nm) for 24 hours. Critical: Utilize a cooling fan to maintain the reaction temperature strictly below 30 °C; elevated temperatures lead to the rapid thermal degradation of the active Ni(0) species.

  • Workup: Quench the reaction by opening the vial to air. Dilute with diethyl ether (20 mL) and wash consecutively with 1M aqueous NaOH (3 × 10 mL) to remove catechol byproducts, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify via reverse-phase preparative HPLC to isolate the 3-alkyl-1-(p-tolyl)-1H-pyrazole derivative.

Quantitative Data Summary

The table below summarizes the expected outcomes and primary medicinal chemistry applications for various derivatization strategies utilizing the 3-Bromo-1-(p-tolyl)-1H-pyrazole scaffold.

Reaction TypeReagents & CatalystsTarget Functional GroupTypical YieldPrimary MedChem Application
Suzuki-Miyaura Pd(dtbpf)Cl2​ , K2​CO3​ , Dioxane/ H2​O Aryl / Heteroaryl65–90%Hinge-binding motifs in kinase inhibitors[2],[3]
Buchwald-Hartwig Pd2​(dba)3​ , XPhos, Cs2​CO3​ , ToluenePrimary / Secondary Amines50–85%Hydrogen bond donors for NOD2 agonism[5]
Photoredox/Ni , Ir-photocatalyst, Light sp3 -Alkyl / Cycloalkyl40–75%Increasing Fsp3​ to improve solubility & PK
Sonogashira Pd(PPh3​)4​ , CuI, Et3​N , DMFAlkynes70–95%Rigid linkers for PROTACs / bivalent ligands

Workflows and Biological Pathways

The following diagrams illustrate the synthetic diversification of the scaffold and the biological mechanism of action for its resulting kinase inhibitor derivatives.

Diversification A 3-Bromo-1-(p-tolyl)-1H-pyrazole (Core Scaffold) B Suzuki-Miyaura Cross-Coupling A->B Pd(0), Boronic Acids C Buchwald-Hartwig Amination A->C Pd(0), Amines D Photoredox/Ni Dual Catalysis A->D Ni(II), Ir/Ru, Light E 3-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) B->E F 3-Amino Derivatives (NOD2 Agonists) C->F G 3-Alkyl/Cycloalkyl Derivatives (Improved PK/LLE) D->G

Workflow 1: Synthetic diversification of the 3-Bromo-1-(p-tolyl)-1H-pyrazole scaffold.

JAKSTAT Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor N-arylpyrazole Inhibitor (e.g., Scaffold Derivative) Inhibitor->JAK Blocks ATP Pocket Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Pathway 1: Inhibition of the JAK/STAT signaling cascade by N-arylpyrazole derivatives.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (MDPI). URL: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (via PMC/NIH). URL: [Link]

  • N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy. Cell Reports (via PMC/NIH). URL: [Link]

  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews (ACS Publications). URL: [Link]

  • Discovery of Potent and Selective RSK Inhibitors as Biological Probes. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Application

Preparation of pyrazole-based transition metal ligands with 3-Bromo-1-(p-tolyl)-1H-pyrazole

An Application Guide to the Synthesis of Pyrazole-Based Ligands and their Transition Metal Complexes from 3-Bromo-1-(p-tolyl)-1H-pyrazole Authored by: A Senior Application Scientist Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Pyrazole-Based Ligands and their Transition Metal Complexes from 3-Bromo-1-(p-tolyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed protocols and expert insights for the synthesis of advanced pyrazole-based ligands starting from the versatile precursor, 3-Bromo-1-(p-tolyl)-1H-pyrazole. Pyrazole scaffolds are foundational in coordination chemistry, serving as robust ligands for transition metals in fields ranging from catalysis to medicinal chemistry.[1][2][3] The strategic placement of a bromine atom at the 3-position of the pyrazole ring offers a reactive handle for sophisticated molecular engineering through modern cross-coupling methodologies. This document outlines field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, followed by a general method for complexation with transition metals. The content is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducible and successful outcomes.

Introduction: The Strategic Value of 3-Bromo-1-(p-tolyl)-1H-pyrazole

The pyrazole nucleus, with its two adjacent nitrogen atoms, provides diverse coordination modes, acting as a monodentate, bridging, or chelating ligand.[1][4] This versatility has established pyrazole derivatives as "privileged scaffolds" in the development of functional materials and pharmaceuticals.[3] The starting material, 3-Bromo-1-(p-tolyl)-1H-pyrazole, is an ideal precursor for ligand development for several key reasons:

  • The N1-p-tolyl Group: This bulky group provides steric influence, which can be used to control the geometry and stability of the final metal complex. It also enhances solubility in common organic solvents.

  • The C3-Bromo Substituent: The C-Br bond is a highly effective functional handle for palladium-catalyzed cross-coupling reactions. Its reactivity is optimal—stable enough for isolation and storage, yet reactive enough to participate efficiently in C-C and C-N bond formation, allowing for the introduction of a wide array of functional groups.[5][6]

This guide will focus on three cornerstone reactions for elaborating this precursor into sophisticated bidentate or polydentate ligands.

Core Synthetic Protocols: Ligand Elaboration via Cross-Coupling

Successful execution of the following protocols is contingent on the rigorous exclusion of air and moisture, which can deactivate the palladium catalyst and react with the organometallic intermediates. Therefore, the use of inert atmosphere techniques is mandatory.

Critical Preliminary Protocol: Inert Atmosphere Reaction Setup

Many palladium catalysts and reagents used in cross-coupling are sensitive to oxygen and water.[7] An inert atmosphere (dry nitrogen or argon) is crucial to prevent catalyst degradation and ensure high yields.[8]

Materials:

  • Schlenk flask or round-bottom flask with a rubber septum

  • Nitrogen or Argon gas cylinder with a regulator

  • Balloon

  • Needles (for gas inlet and outlet)

  • Heat gun or flame-drying apparatus

Procedure:

  • Drying Glassware: Assemble the reaction flask (containing a magnetic stir bar) and condenser. Flame-dry the entire apparatus under vacuum or oven-dry at >120°C for several hours.[9] Allow to cool to room temperature under a stream of inert gas.

  • Purging the Flask: Insert a needle connected to a balloon filled with nitrogen or argon through the septum. Insert a second, shorter "outlet" needle to allow air to be displaced.[10]

  • Establishing Inert Atmosphere: Allow the inert gas to flush the flask for 5-10 minutes. Remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas inside the flask.

  • Reagent Transfer: Liquid reagents should be transferred using dry syringes.[7][9] Solid reagents that are air-stable can be added before purging, while sensitive solids should be added under a positive flow of inert gas (counter-flow).

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide.[11] It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Causality: The choice of a palladium catalyst with a phosphine ligand like dppf is critical. The ferrocene backbone of dppf provides a wide "bite angle," which promotes the reductive elimination step, leading to higher efficiency and preventing unwanted side reactions.[11] K₂CO₃ is a moderately strong base sufficient to facilitate the transmetalation step without degrading sensitive substrates.[11]

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 3-Aryl-1-(p-tolyl)-1H-pyrazole

  • To an oven-dried Schlenk flask, add 3-Bromo-1-(p-tolyl)-1H-pyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,2-dimethoxyethane (DME) and water (4:1 ratio, to a concentration of ~0.2 M with respect to the bromo-pyrazole) via syringe.[11]

  • Heat the reaction mixture to 80-90°C and stir vigorously for 4-12 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, creating valuable arylalkyne motifs.[12][13] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

Causality: The palladium catalyst facilitates the main catalytic cycle (oxidative addition/reductive elimination), while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[13] This intermediate is more reactive towards transmetalation with the palladium complex than the alkyne itself, accelerating the reaction. An amine base like triethylamine (Et₃N) is crucial as it scavenges the HBr formed and serves as the solvent.[12]

Caption: General scheme for Sonogashira cross-coupling.

Protocol: Synthesis of 3-Alkynyl-1-(p-tolyl)-1H-pyrazole

  • To a Schlenk flask, add 3-Bromo-1-(p-tolyl)-1H-pyrazole (1.0 eq.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 eq.), and copper(I) iodide (CuI, 0.05 eq.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed triethylamine (Et₃N) and/or DMF as a solvent.[12]

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat gently (40-60°C) for 2-24 hours. The optimal temperature depends on the reactivity of the alkyne.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[6][14] This reaction is essential for synthesizing ligands with nitrogen donor atoms, which are critical for forming stable chelate complexes with transition metals.

Causality: The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[6][15] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (like those from the Buchwald group, e.g., XPhos, or bidentate ligands like BINAP) accelerate the reductive elimination step, which is often rate-limiting.[16] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine-palladium complex, facilitating the C-N bond formation.[15][16]

Caption: General scheme for Buchwald-Hartwig amination.

Protocol: Synthesis of 3-Amino-1-(p-tolyl)-1H-pyrazole Derivatives

  • Important: This reaction is extremely sensitive to air. If a glovebox is not available, exercise extreme care in maintaining an inert atmosphere.

  • To a Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.).

  • Add 3-Bromo-1-(p-tolyl)-1H-pyrazole (1.0 eq.).

  • Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 eq.) via syringe.

  • Heat the reaction mixture to 80-110°C for 12-24 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Protocol: Synthesis of Transition Metal Complexes

Once the desired pyrazole-based ligand (L) has been synthesized and purified, it can be coordinated to a variety of transition metals. The choice of metal salt and solvent is crucial for successful complexation.[17][18]

Causality: Metal salts with weakly coordinating anions (e.g., acetate (OAc⁻), nitrate (NO₃⁻)) are often used, as the ligand can more easily displace them.[17] Solvents like methanol, ethanol, or acetonitrile are common as they can dissolve both the organic ligand and the inorganic metal salt. The stoichiometry (metal:ligand ratio) determines the final structure of the complex (e.g., ML₂, ML₄).[19]

Coordination_Workflow General Metal Complexation Workflow start Dissolve Ligand (L) in Solvent (e.g., EtOH) step3 Combine Solutions (Often dropwise addition of ligand) start->step3 step2 Dissolve Metal Salt (MX₂) in Solvent (e.g., EtOH) step2->step3 step4 Stir at RT or with Gentle Heat (Monitor for precipitation) step3->step4 step5 Isolate Complex (Filtration or solvent removal) step4->step5 step6 Wash with Cold Solvent and Dry Under Vacuum step5->step6 result Characterize Pure Complex [LₙMXₘ] step6->result

Caption: Workflow for synthesizing transition metal complexes.

General Protocol for Metal Complexation

  • In a clean flask, dissolve the synthesized pyrazole ligand (e.g., 2.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or CH₂Cl₂).

  • In a separate flask, dissolve the transition metal salt (e.g., Zn(OAc)₂, CuCl₂, Ni(NO₃)₂·6H₂O; 1.0 eq.) in the same or a miscible solvent.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Stir the resulting mixture for 2-24 hours. A color change or precipitation of the complex is often observed. Gentle heating may be required to drive the reaction to completion.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove unreacted starting materials, then dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., CH₂Cl₂/hexane) to yield pure crystals.

Data Presentation and Troubleshooting

Expected Characterization Data
Analysis TypeLigand (L)Metal Complex (e.g., L₂MCl₂)Rationale for Change
¹H NMR Sharp signals corresponding to the pyrazole and substituent protons.Broadening of signals near the coordination site (N2). Possible downfield or upfield shifts due to electronic effects of the metal center.Coordination to the metal alters the electronic environment of the ligand protons. Paramagnetic metals (e.g., Cu(II), Ni(II)) cause significant broadening.
¹³C NMR Sharp signals for all carbon atoms.Shifts in carbon signals adjacent to the coordinating nitrogen atoms.Similar to ¹H NMR, coordination changes the electronic environment.
FT-IR (cm⁻¹) C=N stretch (~1500-1600 cm⁻¹).Shift in the C=N stretching frequency upon coordination. Appearance of new low-frequency bands corresponding to M-N bonds.The bond order of the C=N bond changes upon electron donation to the metal.
Mass Spec (ESI) Peak corresponding to [M+H]⁺ or [M+Na]⁺.Peaks corresponding to fragments like [L₂M+H]⁺, [LMCl]⁺, or the intact molecular ion depending on stability.Confirms the mass of the ligand and the assembled complex.
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield in Coupling 1. Inactive catalyst (decomposed by air).2. Insufficiently anhydrous/degassed solvents.3. Incorrect base or base is not strong enough.4. Reaction temperature too low.1. Use fresh catalyst and ligands; ensure proper inert atmosphere technique.2. Use freshly distilled or commercially available anhydrous solvents and degas thoroughly.3. Switch to a stronger base (e.g., for Suzuki, try Cs₂CO₃; for Buchwald, ensure NaOtBu is fresh).4. Incrementally increase the reaction temperature.
Debromination of Starting Material Presence of water or protic impurities; catalyst promoting hydrodehalogenation.Rigorously dry all glassware, solvents, and reagents. Use a different ligand/catalyst system.
Complex Does Not Precipitate The complex is highly soluble in the reaction solvent.Remove the solvent under reduced pressure. Attempt recrystallization by vapor diffusion or by adding a less polar anti-solvent (e.g., hexane, diethyl ether).
NMR of Complex is Uninterpretable The metal center is paramagnetic (e.g., Cu(II), Co(II), Ni(II)).This is expected. Rely on other characterization methods like FT-IR, Mass Spectrometry, elemental analysis, and X-ray crystallography for structural confirmation.

References

  • Davydenko, M., et al. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]

  • Kühn, F. E., et al. (2009). Coordination Chemistry and Catalytic Application of Bidentate Phosphaferrocene−Pyrazole and −Imidazole Based P,N-Ligands. Organometallics. [Link]

  • Maru, M., & Shah, M. K. (n.d.). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research. [Link]

  • Various Authors. (n.d.). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. [Link]

  • Szécsényi, K. M., et al. (2001). TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED LIGANDS Part 8. Characterization and thermal decomposition of zinc. Journal of Thermal Analysis and Calorimetry. [Link]

  • Boudinar, Y., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. [Link]

  • Singh, R., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • Pérez, J., et al. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry. [Link]

  • Iriepa, I., & Bellido, M. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

  • LibreTexts Chemistry. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Zhang, G., et al. (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. [Link]

  • Chemistry Online. (2022). Inert atmosphere reactions. [Link]

  • Migwi, F. K., et al. (2026). The Coordination Chemistry of Pyrazole-Derived Ligands. ResearchGate. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]

  • Cipinys, V., et al. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Kyung Hee University. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions. [Link]

  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications. [Link]

  • Dunetz, J. R., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • Wang, C., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • Bouliou, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones. RSC Publishing. [Link]

  • Laars, M., et al. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • various authors. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • Journal of Applicable Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF TRANSITION METAL COMPLEXES OF PYRAZOLE SCHIFF BASE LIGAND. [Link]

  • ResearchGate. (2026). Transition metal complexes with pyrazole based ligands. [Link]

  • Lee, J., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. [Link]

  • Ciaramella, A., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • ResearchGate. (n.d.). Efficient and simple synthesis of 3-aryl-1 H-pyrazoles. [Link]

  • Ojwach, S. O., et al. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 3-Bromo-1-(p-tolyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter low yields, complex mixtures, or incorrect regioisomers when attempting to synthesize 3-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter low yields, complex mixtures, or incorrect regioisomers when attempting to synthesize 3-bromo-1-arylpyrazoles.

The synthesis of 3-bromo-1-(p-tolyl)-1H-pyrazole presents a classic regioselectivity challenge. Standard electrophilic bromination and transition-metal-catalyzed cross-couplings often fail to deliver the desired regiopurity. This guide deconstructs the chemical causality behind these failures and provides a self-validating, field-proven protocol to achieve high-yield, regiospecific synthesis.

Executive Summary: Quantitative Comparison of Synthetic Routes

To understand why your current synthesis might be failing, compare the quantitative outcomes of the three most common approaches:

Synthetic RouteReagentsRegioselectivity (3-Br : Other)Typical Isolated YieldPrimary Troubleshooting Issue
Direct Bromination NBS, DMF0 : 100 (4-Br)80–90%Produces the incorrect regioisomer.
N-Arylation 3-Bromopyrazole, p-Iodotoluene, CuI~85 : 15 (3-Br : 5-Br)50–65%Requires tedious chromatographic separation.
Non-Aqueous Sandmeyer 1-(p-tolyl)-1H-pyrazol-3-amine, t-BuONO, CuBr₂100 : 075–85%Requires synthesis of the aminopyrazole precursor.
Troubleshooting FAQs: The "Why" and "How"

Q1: I treated 1-(p-tolyl)-1H-pyrazole with NBS, but my NMR data shows the bromine is at the 4-position instead of the 3-position. Why did this happen? Causality: Electrophilic aromatic substitution (EAS) on the pyrazole ring does not occur randomly. The nitrogen atoms exert a strong +M (mesomeric) electron-donating effect, which significantly increases the electron density at the C4 position. Consequently, when 1-(p-tolyl)-1H-pyrazole is treated with electrophilic sources like N-bromosuccinimide (NBS) or Br₂, the arenium ion intermediate forms exclusively at C4, leading to 4-bromo-1-(p-tolyl)-1H-pyrazole[1]. Direct bromination will never yield the 3-bromo isomer efficiently.

Q2: I switched to an Ullmann coupling of 3-bromopyrazole with 4-iodotoluene, but I am getting a mixture of two products that are difficult to separate. How can I improve the yield of the 3-bromo isomer? Causality: 3-Bromopyrazole exists in a tautomeric equilibrium between its 3-bromo and 5-bromo forms. During transition-metal-catalyzed N-arylation, the metal complex can coordinate and undergo reductive elimination at either nitrogen. While the bulky bromine atom at C3 provides steric hindrance that naturally favors arylation at the more distant N1 position (yielding the 3-bromo isomer), the differentiation is rarely absolute. To maximize the 3-bromo to 5-bromo ratio, you must amplify this steric clash by employing highly bulky ligands (e.g., t-BuBrettPhos for Pd-catalysis) or lowering the reaction temperature[2]. However, trace amounts of the 5-bromo isomer will still necessitate careful chromatography.

Q3: Is there a route that guarantees 100% regioselectivity for 3-Bromo-1-(p-tolyl)-1H-pyrazole? Causality: Yes. To bypass the regioselectivity issues of direct bromination and N-arylation, the most robust strategy is to pre-install the nitrogen-aryl bond and use a directed functional group transformation. Starting from 1-(p-tolyl)-1H-pyrazol-3-amine, a Sandmeyer reaction replaces the amine with a bromine atom. Traditional aqueous Sandmeyer conditions (NaNO₂/HBr/CuBr) often fail here, leading to protodeamination or hydrolysis (phenol formation) due to the instability of the pyrazole diazonium salt in water. Switching to a non-aqueous system using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile generates the diazonium species in situ, which is immediately trapped by the halide, ensuring 100% regiopurity and high yields[3].

Pathway Visualization

SynthesisRoutes Start1 1-(p-Tolyl)-1H-pyrazole Br2 Br2 or NBS (Electrophilic Aromatic Substitution) Start1->Br2 WrongProd 4-Bromo-1-(p-tolyl)-1H-pyrazole (Undesired C4 Isomer) Br2->WrongProd Start2 3-Bromopyrazole + p-Iodotoluene Ullmann CuI / Ligand / Base (Ullmann N-Arylation) Start2->Ullmann MixProd 3-Bromo (Major) + 5-Bromo (Minor) (Requires Chromatographic Separation) Ullmann->MixProd Start3 1-(p-Tolyl)-1H-pyrazol-3-amine Sandmeyer t-BuONO, CuBr2, MeCN (Non-Aqueous Sandmeyer) Start3->Sandmeyer Target 3-Bromo-1-(p-tolyl)-1H-pyrazole (High Yield & 100% Regiopurity) Sandmeyer->Target

Logical workflow of synthetic routes for 3-bromo-1-(p-tolyl)-1H-pyrazole.

Step-by-Step Methodology: Non-Aqueous Sandmeyer Protocol

This protocol utilizes a self-validating workflow, incorporating in-process monitoring and post-reaction analytical checks to guarantee the isolation of the correct regioisomer.

Materials Required:

  • 1-(p-tolyl)-1H-pyrazol-3-amine (1.0 eq)

  • Copper(II) bromide (CuBr₂, 1.2 eq)

  • tert-Butyl nitrite (t-BuONO, 1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Execution:

  • Reagent Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend CuBr₂ (1.2 eq) in anhydrous MeCN (to achieve 0.2 M relative to the amine). Cool the suspension to 0 °C using an ice bath.

  • Diazotization Initiation: Add t-BuONO (1.5 eq) dropwise to the cold suspension.

    • Mechanistic Note: Adding the nitrite to the copper salt before the amine ensures that the active nitrosating agent is ready, minimizing side reactions like azo-coupling between the transient diazonium intermediate and unreacted amine.

  • Amine Addition: Dissolve 1-(p-tolyl)-1H-pyrazol-3-amine (1.0 eq) in a minimal volume of anhydrous MeCN. Add this solution dropwise to the reaction mixture over 15 minutes to prevent thermal runaway.

  • Thermal Decomposition: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 2 hours.

    • In-Process Validation: Monitor gas evolution (N₂). The reaction is complete when bubbling ceases and TLC (Hexanes:EtOAc 3:1) shows the complete disappearance of the highly polar amine baseline spot.

  • Workup: Cool the mixture to room temperature and quench with 1M aqueous HCl to break down the copper complexes. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analytical Validation: Purify the crude residue via silica gel flash chromatography.

    • Post-Reaction Validation: To validate that you have successfully synthesized the 3-bromo isomer (and not a 4-bromo artifact from contaminated starting material), analyze the ¹H NMR (CDCl₃) spectrum. You must observe two distinct doublets for the pyrazole protons (C4-H and C5-H) with a coupling constant of J ≈ 2.5 Hz. The presence of a singlet in the aromatic pyrazole region would indicate a failed synthesis resulting in a C4-substituted pyrazole.

References
  • Preparation and Chemistry of 3/5-Halogenopyrazoles | Chemical Reviews. acs.org.[Link]

  • C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543 | The Journal of Organic Chemistry. acs.org.[Link]

  • Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306 | Journal of Medicinal Chemistry. acs.org.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-1-(p-tolyl)-1H-pyrazole Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Bromo-1-(p-tolyl)-1H-pyrazole (CAS: 1622841-05-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-Bromo-1-(p-tolyl)-1H-pyrazole (CAS: 1622841-05-7). Rather than relying on trial and error, this guide provides mechanistically grounded troubleshooting strategies to ensure your compound remains in solution during critical synthetic steps and workups.

The Mechanistic Causality of Poor Solubility

When working with 3-Bromo-1-(p-tolyl)-1H-pyrazole, researchers frequently encounter stubborn precipitation or incomplete dissolution. To troubleshoot this, we must first understand the molecular causality:

  • Crystal Lattice Energy: The rigid, planar structure of the pyrazole ring, combined with the p-tolyl group, promotes strong intermolecular π−π stacking in the solid state.

  • Dipole-Dipole Interactions: The highly electronegative bromine atom at the 3-position introduces a strong dipole moment, leading to rigid dipole interactions ([1]).

  • Lack of Hydrogen Bonding: Because the N1 position is substituted with a p-tolyl group (lacking an N-H bond), the molecule cannot act as a hydrogen bond donor.

Consequently, the high crystal lattice energy makes it resistant to both non-polar aliphatic solvents (like hexane) and polar protic solvents (like cold ethanol) ([1]). Overcoming this barrier requires specific thermodynamic and solvent-polarity interventions.

Logical Troubleshooting Workflow

Before altering your synthetic route, follow this field-proven escalation strategy for solubility enhancement.

SolubilityWorkflow Start Compound Insoluble in Initial Solvent Step1 Assess Solvent Polarity Switch to Polar Aprotic? Start->Step1 Step2 Apply Heat & Sonication (40-60°C) Step1->Step2 No/Incomplete Success Complete Dissolution Ready for Reaction Step1->Success Yes Step3 Use Co-Solvent System (e.g., THF/Toluene) Step2->Step3 Still Solid Step2->Success Dissolved Step3->Success Dissolved Fail Evaluate Chemical Derivatization Step3->Fail Insoluble

Troubleshooting workflow for 3-Bromo-1-(p-tolyl)-1H-pyrazole solubility issues.

Solvent Selection Matrix

Quantitative and qualitative data dictate that matching the solvent's dielectric constant to the compound's dipole profile is critical. Halogenated pyrazoles are highly valuable intermediates in medicinal chemistry, making their efficient solvation critical for downstream cross-coupling reactions ([2]). Polar aprotic solvents are generally the most effective ([3]).

Solvent ClassRecommended SolventsSolubilizing MechanismSuitability Rating
Polar Aprotic DMF, DMSO, NMPHigh dielectric constant disrupts dipole-dipole interactions and π−π stacking.Excellent (Best for reactions)
Ethers THF, 1,4-DioxaneOxygen lone pairs solvate the electron-deficient regions of the pyrazole ring.Good (Ideal for metal-catalyzed couplings)
Halogenated DCM, ChloroformMatches the polarizability of the bromo-substituent.Moderate to Good (Best for extractions)
Polar Protic Methanol, EthanolLimited to accepting hydrogen bonds from the solvent; cannot donate.Poor at RT , Moderate when heated
Non-Polar Hexane, HeptaneWeak Van der Waals forces cannot overcome the high crystal lattice energy.Very Poor (Use only as anti-solvent)
Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate out of ethanol during cooling, even if it dissolved completely when hot? A: The solubility of pyrazole derivatives in organic solvents is highly temperature-dependent ([1]). The thermal energy provided by heating overcomes the π−π stacking forces holding the crystal lattice together. As the solution cools, the thermal energy drops below the lattice energy threshold, driving rapid crystallization. This is a common phenomenon utilized deliberately for recrystallization but can be problematic during reaction workups.

Q: I need to perform a palladium-catalyzed cross-coupling on the 3-bromo position. What is the optimal solvent system to ensure complete dissolution? A: For transition-metal catalysis involving halogenated pyrazoles, a co-solvent system of 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v) or pure DMF is highly recommended. The organic co-solvent fully solvates the hydrophobic p-tolyl group and disrupts the dipole interactions, while the water dissolves the inorganic base required for the catalytic cycle.

Q: Can I use sonication to force the compound into a solvent like acetonitrile? A: Yes, but with strict thermodynamic caveats. Sonication induces acoustic cavitation—the formation and collapse of microbubbles—which provides localized intense heat and pressure to break apart the crystal lattice. However, if the thermodynamic solubility limit of the compound in acetonitrile at room temperature is exceeded, it will form a micro-suspension rather than a true solution, and will re-precipitate once sonication stops.

Step-by-Step Experimental Methodologies

Protocol A: Controlled Dissolution and Sonication Workflow Use this protocol when preparing standard solutions for assays or reactions where solvent volume is strictly limited.

  • Weighing: Accurately weigh the required mass of 3-Bromo-1-(p-tolyl)-1H-pyrazole into a dry, inert vial.

  • Primary Solvent Addition: Add 80% of the target volume of a polar aprotic solvent (e.g., [3]).

  • Agitation: Stir at 400 rpm using a magnetic stir bar for 5 minutes at room temperature.

  • Thermal-Acoustic Disruption: If undissolved, transfer the vial to an ultrasonic bath heated to 45°C. Sonicate for 10–15 minutes. Causality: The combination of bulk heating and localized cavitation rapidly overcomes the activation energy required for dissolution.

  • Self-Validation (Tyndall Test): Remove from the bath and allow it to cool to room temperature. Shine a laser pointer through the vial against a dark background. The absence of a visible beam path (Tyndall effect) confirms a true solution.

  • Volume Adjustment: Top off to the final desired volume with the remaining 20% of the solvent.

Protocol B: Co-Solvent Recrystallization (Purification) Use this protocol if the compound has precipitated as an impure amorphous solid during a reaction workup.

  • Dissolution in "Good" Solvent: Suspend the crude 3-Bromo-1-(p-tolyl)-1H-pyrazole in a minimal volume of hot Dichloromethane (DCM) or Ethyl Acetate (approx. 40-50°C) until completely dissolved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble inorganic impurities or catalyst residues.

  • Anti-Solvent Addition: While maintaining gentle stirring and heat, slowly add a "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly turbid (the cloud point).

  • Re-clarification: Add 1-2 drops of the "good" solvent just until the turbidity clears.

  • Controlled Cooling: Remove the heat source. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 1 hour to maximize crystal yield. Causality: Slow cooling allows the molecules to arrange into the lowest-energy crystalline lattice, excluding impurities.

  • Isolation: Collect the purified crystals via vacuum filtration and wash with ice-cold hexane.

References
  • Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Hydrodebromination in Palladium-Catalyzed Cross-Coupling of 3-Bromo-1-(p-tolyl)-1H-pyrazole

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we frequently encounter challenges involving the premature reduction of carbon-halogen bonds during complex molecule synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we frequently encounter challenges involving the premature reduction of carbon-halogen bonds during complex molecule synthesis. When working with 3-Bromo-1-(p-tolyl)-1H-pyrazole , the most prevalent and frustrating side reaction during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is hydrodebromination (also known as dehalogenation).

This guide provides a deep mechanistic analysis, optimized protocols, and troubleshooting logic to help you suppress the formation of the undesired 1-(p-tolyl)-1H-pyrazole byproduct and maximize your cross-coupling yields.

Mechanistic Insights: The "Why" Behind Debromination

To stop a side reaction, you must first understand its kinetic origin. In a standard palladium-catalyzed cross-coupling, the catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.

However, the C3-Br bond of a pyrazole ring is electronically distinct. While oxidative addition to Pd(0) occurs readily, the resulting Ar-Pd(II)-Br intermediate can stall if the transmetalation step is slow[1]. During this kinetic delay, the Pd(II) species is highly vulnerable to hydride transfer .

If a hydride source is present in the reaction mixture, it displaces the bromide ligand to form an Ar-Pd(II)-H intermediate. Subsequent reductive elimination irreversibly ejects the hydrodebrominated arene (1-(p-tolyl)-1H-pyrazole) and a Pd(0) species, effectively destroying your starting material[2][3].

Common Hydride Sources in Your Reaction:
  • Protic Solvents: Primary and secondary alcohols (like methanol or ethanol) are notorious for coordinating to Pd(II) and undergoing β -hydride elimination, generating formaldehyde/acetaldehyde and the fatal Pd-H species[2].

  • Aliphatic Amines & Alkoxide Bases: Bases with accessible β -hydrogens (e.g., triethylamine, sodium ethoxide) can act as hydride donors[4][5].

  • Adventitious Water: In specific electron-rich phosphine systems, trace water can hydrolyze phosphonium intermediates, acting as a hydrogen source for debromination[6].

Visualization: Competing Catalytic Pathways

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Debromination Pathway Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(Br)L_n Oxidative Addition Complex Pd0->OxAdd + 3-Bromo-1-(p-tolyl)-1H-pyrazole Transmet Ar-Pd(II)(Ar')L_n Transmetalation OxAdd->Transmet + Ar'-B(OH)2 / Base (Rate-Limiting) Hydride Ar-Pd(II)(H)L_n Hydride Transfer (from Solvent/Base) OxAdd->Hydride Competing Hydride Source (Alcohols, Alkoxides) Product Ar-Ar' Desired Product Transmet->Product Reductive Elimination Product->Pd0 Debrom Ar-H 1-(p-tolyl)-1H-pyrazole Hydride->Debrom Reductive Elimination Debrom->Pd0

Caption: Divergent pathways of the Ar-Pd(II)-Br intermediate leading to cross-coupling vs. hydrodebromination.

Quantitative Optimization Data

The choice of ligand, solvent, and base dictates the kinetic competition between transmetalation and hydride transfer. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands like XPhos) accelerate transmetalation and reductive elimination, effectively outcompeting the debromination pathway[1][4].

The table below summarizes the causality of reaction condition choices on the product distribution for the Suzuki-Miyaura coupling of 3-bromo-1H-pyrazoles.

Ligand SystemSolvent SystemBaseTemp (°C)Desired Product Yield (%)Debrominated Byproduct (%)Mechanistic Rationale
Pd(PPh₃)₄EtOH / H₂ONaOEt8015%75% EtOH and NaOEt undergo rapid β -hydride elimination, flooding the system with Pd-H species[2].
PdCl₂(dppf)DMFK₂CO₃10045%40%High temperatures promote thermal decomposition of DMF, generating hydride equivalents.
XPhos Pd G3 Toluene / H₂O K₃PO₄ 80 92% <5% XPhos accelerates transmetalation; Toluene lacks β -hydrogens; K₃PO₄ is a non-hydride-donating base[7].
SPhos Pd G21,4-DioxaneCs₂CO₃9085%8%Dioxane is aprotic; SPhos provides sufficient steric bulk to favor reductive elimination[8].

The "Gold Standard" Protocol: Suzuki-Miyaura Coupling

To ensure a self-validating and reproducible system, use the following protocol. It utilizes XPhos Pd G3 , which ensures a perfect 1:1 ratio of Palladium to Ligand, preventing the formation of under-ligated palladium species that are highly susceptible to hydride abstraction[7][9].

Reagents & Materials
  • Electrophile: 3-Bromo-1-(p-tolyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid or pinacol ester (1.5 equiv, 1.5 mmol)

  • Precatalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol)

  • Base: Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene / H₂O (10:1 v/v), rigorously degassed.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-1-(p-tolyl)-1H-pyrazole, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this evacuation/backfill cycle three times to remove all ambient oxygen[4].

  • Solvent Preparation: In a separate flask, prepare a 10:1 mixture of Toluene and HPLC-grade water. Sparge the solvent mixture with Argon for at least 30 minutes to remove dissolved oxygen (which can oxidize phosphine ligands, leaving Pd unprotected).

  • Initiation: Add the degassed solvent mixture (10 mL) to the Schlenk flask via syringe.

  • Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Do not exceed 80 °C, as thermal stress increases the rate of hydrodebromination.

  • Monitoring & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the pyrazole (typically 2–4 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate for column chromatography.

Frequently Asked Questions (FAQs)

Q: Why is the 3-position of the pyrazole ring particularly prone to debromination compared to a standard bromobenzene? A: The pyrazole ring is electron-rich, but the C3 position is relatively electron-deficient compared to the C4 position. While this allows for oxidative addition, the distal nitrogen (N2) can weakly coordinate to the palladium center. This coordination can alter the geometry of the Pd(II) intermediate, slowing down the transmetalation of the incoming boronic acid. The longer the Ar-Pd(II)-Br species persists in solution, the higher the statistical probability of it encountering a hydride source[10].

Q: Can I use methanol or ethanol to improve the solubility of my boronic acid? A: Absolutely not , if debromination is your primary mode of failure. Primary and secondary alcohols are the most common culprits for this side reaction. The Pd(II) intermediate oxidizes the alcohol to an aldehyde/ketone via β -hydride elimination, generating the exact Pd-H species responsible for hydrodebromination[2][3]. Stick to Toluene, 1,4-Dioxane, or THF.

Q: My reaction turns black within 10 minutes, and I only recover 1-(p-tolyl)-1H-pyrazole. What happened? A: Rapid formation of "palladium black" indicates severe catalyst decomposition. This usually happens when the phosphine ligand is oxidized (due to poor degassing) or when the base is too strong, stripping the ligands from the metal. Unligated or "naked" palladium is highly unselective and will rapidly abstract hydrides from any available source (even THF or amines) to reduce your starting material[11][12]. Ensure rigorous inert gas techniques and verify the quality of your XPhos ligand.

Q: Does the p-tolyl group at the N1 position affect the reaction? A: Yes. The p-tolyl group provides some steric shielding to the pyrazole core, which generally helps stabilize the molecule. However, because it is an electron-donating group, it slightly increases the electron density of the pyrazole ring. This can make the initial oxidative addition of the C-Br bond slightly more difficult (slower) than an N-unsubstituted or N-acetylated pyrazole, necessitating the use of highly active, electron-rich ligands like XPhos or SPhos[12].

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11488-11490. Royal Society of Chemistry. URL:[Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(21), 5753-5764. ACS Publications. URL:[Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359-364. ResearchGate. URL:[Link]

  • Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. URL:[Link]

Sources

Optimization

Advanced Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-1-(p-tolyl)-1H-pyrazole Cross-Coupling

Welcome to the Advanced Coupling Support Center. When working with electron-rich heteroaryl halides like 3-Bromo-1-(p-tolyl)-1H-pyrazole , optimizing the reaction temperature is not a simple matter of "heating until it w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Coupling Support Center. When working with electron-rich heteroaryl halides like 3-Bromo-1-(p-tolyl)-1H-pyrazole , optimizing the reaction temperature is not a simple matter of "heating until it works." Temperature acts as the master switch that dictates the kinetic competition between productive cross-coupling, catalyst deactivation, and substrate degradation.

This guide provides field-proven troubleshooting, quantitative benchmarks, and self-validating protocols to help you find the kinetic sweet spot for your Suzuki-Miyaura couplings.

Part 1: Mechanistic Workflow & Kinetic Bifurcation

Understanding the causality behind temperature effects is the first step in troubleshooting. The diagram below illustrates how temperature dictates the fate of your catalytic cycle.

Workflow Start 3-Bromo-1-(p-tolyl)-1H-pyrazole + Arylboronic Acid T_Low Sub-Optimal Temp (<60°C) Start->T_Low T_Opt Optimal Temp (75-85°C) Start->T_Opt T_High Excessive Temp (>90°C) Start->T_High Outcome1 Stalled Oxidative Addition (Boronic Acid Hydrolysis) T_Low->Outcome1 Kinetic Barrier Not Met Outcome2 Efficient Transmetalation (High Product Yield) T_Opt->Outcome2 Ideal Energy Balance Outcome3 Catalyst Deactivation (Pd Black Aggregation) T_High->Outcome3 Ligand Dissociation

Figure 1: Temperature-dependent kinetic pathways in pyrazole cross-coupling.

Part 2: Troubleshooting FAQs

Q1: Why does my reaction stall with a visible black precipitate when I heat it above 90°C? A1: You are observing severe palladium catalyst deactivation. At elevated temperatures, the thermal energy overcomes the binding affinity of your phosphine ligands, causing them to dissociate from the active Pd(0) center[1]. These "naked" Pd(0) atoms rapidly agglomerate via Ostwald ripening to form insoluble, catalytically inactive nanoparticles, visible as "Pd black"[2]. Because the 3-position of the pyrazole ring is relatively electron-rich, oxidative addition is already kinetically demanding. If the temperature is too high, catalyst decomposition outpaces the productive oxidative addition step.

Q2: I lowered the temperature to 50°C to protect the catalyst from precipitating, but my boronic acid is disappearing without forming the product. What is happening? A2: You are experiencing a mismatch in reaction rates leading to protodeboronation . While lowering the temperature preserves the Pd catalyst, 50°C does not provide enough thermal energy to drive the oxidative addition of the 3-bromo-pyrazole. Consequently, the transmetalation step cannot occur. Meanwhile, your boronic acid remains exposed to the basic aqueous conditions, leading to base-mediated hydrolysis of the C-B bond[3]. To fix this, you must utilize a highly active, electron-rich bulky ligand (e.g., XPhos or SPhos) to lower the oxidative addition barrier rather than relying solely on heat.

Q3: How do I balance the need for heat with the risk of side reactions? A3: Intelligent screening is vital. You must find the "kinetic sweet spot" (typically between 75°C and 85°C for pyrazoles). In this narrow window, oxidative addition is fast enough to consume the boronic acid before it undergoes protodeboronation, but cool enough to prevent rapid ligand dissociation and Pd black formation[1].

Part 3: Quantitative Temperature Optimization Data

The following table summarizes the typical kinetic profile of a 3-Bromo-1-(p-tolyl)-1H-pyrazole Suzuki coupling across a temperature gradient. Conditions: 1.0 mmol scale, 2 mol% Pd(OAc)₂, 4 mol% XPhos, K₃PO₄, 1,4-Dioxane/H₂O (4:1), 4 hours.

Temperature (°C)Pyrazole Conversion (%)Target Product Yield (%)Protodeboronation (%)Catalyst State
60°C 42%38%15%Homogeneous (Yellow)
75°C 94%89%6%Homogeneous (Amber)
85°C >99%93%8%Trace Precipitation
100°C 65% (Stalled)48%45%Severe Pd Black

Data Interpretation: At 60°C, the reaction is limited by the oxidative addition barrier. At 100°C, rapid catalyst death halts conversion, leaving unreacted pyrazole, while the excess heat destroys the boronic acid via protodeboronation. 85°C represents the optimal kinetic balance.

Part 4: Self-Validating Experimental Protocol

To optimize your specific substrate pairing, do not rely on single-point endpoint yields. Use this Self-Validating Temperature Gradient Protocol . By incorporating an internal standard, this system mathematically proves whether low yields are due to stalled reactivity or unseen degradation pathways.

Step-by-Step Methodology

Step 1: Master Mix Preparation (In Glovebox or Schlenk Line)

  • In a dried flask, combine 3-Bromo-1-(p-tolyl)-1H-pyrazole (3.0 mmol), your chosen Arylboronic acid (3.6 mmol), Pd(OAc)₂ (0.06 mmol, 2 mol%), and XPhos (0.12 mmol, 4 mol%).

  • Crucial Self-Validation Step: Add exactly 1.5 mmol of 1,3,5-trimethoxybenzene (TMB) as an internal quantitative NMR standard. TMB is completely inert under cross-coupling conditions.

  • Dissolve the mixture in 12 mL of anhydrous, degassed 1,4-dioxane.

Step 2: Aliquot Distribution

  • Divide the master mix equally into three separate, argon-flushed reaction vials (4 mL per vial, equating to 1.0 mmol pyrazole each).

  • Add 1.0 mL of a strictly degassed 2.0 M aqueous K₃PO₄ solution to each vial. Seal tightly with PTFE-lined caps.

Step 3: Temperature Execution

  • Place Vial A in a pre-heated block at 60°C .

  • Place Vial B in a pre-heated block at 80°C .

  • Place Vial C in a pre-heated block at 100°C .

  • Stir all vials vigorously (800 RPM) to ensure proper mixing of the biphasic system.

Step 4: Kinetic Sampling & Quench

  • At t=1 hour and t=4 hours , briefly remove each vial from heat.

  • Using a micro-syringe, extract a 50 µL aliquot from the organic layer of each vial.

  • Immediately quench the aliquot into 0.5 mL of ethyl acetate and 0.5 mL of saturated NH₄Cl to halt all catalysis.

  • Filter the organic layer through a short silica plug to remove Pd salts, evaporate, and dissolve in CDCl₃ for ¹H NMR analysis.

Step 5: Mass Balance Validation (The Trustworthiness Check) Analyze the NMR spectra by integrating the product and starting material peaks against the TMB internal standard (singlet at ~6.1 ppm).

  • Validation Equation: MolesProduct​+MolesUnreactedPyrazole​+MolesHomocoupledPyrazole​≈1.0 mmol

  • Diagnostic: If the sum is < 0.90 mmol, your pyrazole is undergoing an unmonitored degradation pathway (e.g., nucleophilic aromatic substitution or hydrodehalogenation). If the mass balance is perfect but the yield is low, you can confidently attribute the failure to either stalled oxidative addition (high unreacted pyrazole) or catalyst death (presence of Pd black).

References

  • [3] Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society (ACS). Available at:[Link]

  • [2] Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 3-Bromo-1-(p-tolyl)-1H-pyrazole Purity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to transcend basic procedural lists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to transcend basic procedural lists. Developing a robust purity method for 3-Bromo-1-(p-tolyl)-1H-pyrazole requires an understanding of the chemical causality behind every chromatographic parameter. This highly conjugated, hydrophobic molecule presents unique separation challenges—specifically, resolving it from unreacted basic starting materials (like p-tolylhydrazine) and structurally identical regioisomers (like the 5-bromo derivative).

This guide provides a self-validating methodology, interactive troubleshooting, and compliance FAQs grounded in the latest pharmacopeial standards.

Analytical Strategy & Core Methodology

Chemical Causality in Method Design
  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): While a standard C18 column relies purely on hydrophobic dispersion forces, 3-Bromo-1-(p-tolyl)-1H-pyrazole contains two aromatic systems. By selecting a Phenyl-Hexyl stationary phase, we exploit π−π interactions. This shape selectivity is critical for resolving the 3-bromo isomer from the 5-bromo regioisomer, which have nearly identical partition coefficients (LogP) but different spatial electron densities.

  • Mobile Phase Additive (0.1% TFA): Although the target pyrazole is relatively neutral, the primary process impurity, p-tolylhydrazine, is highly basic. Using 0.1% Trifluoroacetic Acid (TFA) lowers the mobile phase pH to ~2.0. This fully protonates the hydrazine and suppresses the ionization of residual silanols on the silica backbone, preventing severe peak tailing.

  • Detection Wavelength (254 nm): The extended conjugation between the pyrazole and p-tolyl rings provides strong UV absorbance at 254 nm. At this wavelength, the baseline drift caused by the gradient elution of TFA is negligible, ensuring accurate integration of trace impurities.

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of TFA. Sonicate and vacuum-degas for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC grade Acetonitrile. Add 1.0 mL of TFA. Sonicate and vacuum-degas for 10 minutes.

Step 2: Standard & Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile (v/v). Causality Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion at the column head.

  • Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of 3-Bromo-1-(p-tolyl)-1H-pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent[1].

  • Sample Solution (0.5 mg/mL): Accurately weigh 25 mg of the synthesized batch into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability (SST) Spiked Solution: Spike the Standard Solution with 0.5% (w/w) p-tolylhydrazine and 0.5% 5-bromo-1-(p-tolyl)-1H-pyrazole to verify resolution.

Step 3: Instrument Setup & Equilibration

  • Install a Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 µm).

  • Purge the system lines with Mobile Phases A and B.

  • Equilibrate the column at initial gradient conditions (20% B) for at least 10 column volumes until the UV baseline and system pressure are completely stable.

Data Presentation: Chromatographic Conditions & Self-Validating Criteria

Table 1: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
0.0 80 20 1.0
15.0 20 80 1.0
18.0 20 80 1.0
18.1 80 20 1.0

| 25.0 | 80 | 20 | 1.0 |

Table 2: System Suitability Testing (SST) Criteria

Parameter Acceptance Criteria Scientific Rationale

| Resolution ( Rs​ ) | > 2.0 (between regioisomers) | Ensures baseline separation for accurate quantitation of impurities. | | Tailing Factor ( Tf​ ) | < 1.5 for all peaks | Confirms suppression of secondary silanol interactions. | | Injection Precision | %RSD < 2.0% (n=5) | Validates autosampler reproducibility and system stability. | | Signal-to-Noise (S/N)| > 10 for LOQ | Guarantees reliable detection of trace impurities per USP guidelines[2]. |

Interactive Troubleshooting Guide

Q: I am observing peak splitting for the main 3-Bromo-1-(p-tolyl)-1H-pyrazole peak. Is my column failing? A: Peak splitting in RP-HPLC is rarely a detector issue; it is usually caused by a sample solvent (diluent) mismatch or column voiding. If your sample is dissolved in 100% Acetonitrile but injected into a mobile phase starting at 20% Acetonitrile, the strong injection solvent disrupts the partitioning equilibrium at the column head. Actionable Fix: Ensure your sample diluent closely matches the initial mobile phase conditions (50:50 Water:Acetonitrile) and keep the injection volume small ( 5 µL).

Q: Why am I seeing severe peak tailing for the early-eluting p-tolylhydrazine impurity, while the main pyrazole peak is sharp? A: p-Tolylhydrazine contains a free basic amino group, which interacts strongly with unendcapped, acidic residual silanols on the silica backbone. The main pyrazole compound lacks this basicity. Actionable Fix: Ensure your mobile phase contains fresh 0.1% TFA. If the TFA has degraded or evaporated, the pH will rise, allowing secondary silanol interactions to dominate.

Q: My baseline drifts upward significantly during the gradient run. How can I fix this? A: An upward baseline drift is normal when using TFA with UV detection at low wavelengths (e.g., 210 nm) because TFA has inherent UV absorbance that changes as the organic solvent ratio increases. Actionable Fix: Shift your detection wavelength to 254 nm. At 254 nm, TFA absorbance is negligible, resulting in a flat baseline that improves the integration accuracy of low-level impurities.

Visual Workflow: Isomer Resolution Logic

When dealing with brominated pyrazole regioisomers, standard hydrophobic retention often fails. Follow this logic tree to optimize resolution.

HPLC_Troubleshooting Start Issue: Co-elution of 3-Bromo & 5-Bromo Regioisomers CheckCol Evaluate Stationary Phase Chemistry Start->CheckCol IsC18 Is current column standard C18? CheckCol->IsC18 SwitchPh Action: Switch to Phenyl-Hexyl (Exploit π-π interactions) IsC18->SwitchPh Yes ModGrad Action: Flatten Gradient Slope (Decrease %B/min) IsC18->ModGrad No CheckTemp Optimize Thermodynamics (Lower Temp to 20-25°C) SwitchPh->CheckTemp ModGrad->CheckTemp Success System Suitability Passed: Resolution (Rs) > 2.0 CheckTemp->Success

Troubleshooting logic for resolving pyrazole regioisomers via stationary phase and gradient changes.

Method Validation & Compliance FAQs

Q: According to the latest USP <621> guidelines, can I change my column dimensions to speed up the purity analysis without full revalidation? A: Yes. The revised, harmonized USP <621> allows adjustments to the column length ( L ) and particle size ( dp​ ) for gradient elution methods, provided the ratio L/dp​ remains within -25% to +50% of the original method's ratio[3]. This permits the modernization of methods from totally porous particles to superficially porous particles (core-shell) to increase throughput and reduce solvent consumption[4].

Q: What are the ICH Q2(R2) requirements for demonstrating the specificity of this purity method? A: ICH Q2(R2) dictates that the analytical procedure must unambiguously assess the analyte in the presence of expected impurities and degradation products[5]. For 3-Bromo-1-(p-tolyl)-1H-pyrazole, you must spike the sample with known process impurities (e.g., p-tolylhydrazine, 5-bromo isomer) and demonstrate baseline resolution ( Rs​ > 1.5) to fulfill accuracy requirements for purity assessment[5].

Q: How is the reportable range determined for this method under ICH Q2(R2)? A: The reportable range is derived from the product specifications and depends on the intended use[5]. For an impurity method, linearity and accuracy must be validated from the reporting threshold (typically 0.05% or the Limit of Quantitation) up to 120% of the specification acceptance criterion[5].

References

  • International Council for Harmonisation (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." URL: [Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Empirical vs. In Silico NMR Reference Spectra for 3-Bromo-1-(p-tolyl)-1H-pyrazole

Executive Summary In modern drug discovery, halogenated N -aryl pyrazoles are highly privileged scaffolds, frequently serving as core pharmacophores in kinase inhibitors and agrochemicals. Accurate structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated N -aryl pyrazoles are highly privileged scaffolds, frequently serving as core pharmacophores in kinase inhibitors and agrochemicals. Accurate structural elucidation of these intermediates is non-negotiable. While empirical High-Field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard, the pharmaceutical industry increasingly relies on in silico prediction algorithms to accelerate high-throughput structural verification.

This guide objectively compares the performance of empirical 400 MHz NMR acquisition against two leading predictive software suites—Mnova NMRPredict (Ensemble Machine Learning + HOSE codes) and ChemDraw Professional (HOSE-code based)—using 3-Bromo-1-(p-tolyl)-1H-pyrazole as the benchmarking molecule. By analyzing the causality behind prediction deviations, this guide serves as a definitive reference for evaluating algorithmic reliability in halogenated heterocycles.

Mechanistic Insights: The "Heavy Atom Effect"

When evaluating NMR prediction tools, 3-Bromo-1-(p-tolyl)-1H-pyrazole presents a unique stress test due to two competing electronic environments:

  • Anisotropic Deshielding: The p -tolyl ring at the N-1 position exerts a strong anisotropic effect, significantly deshielding the adjacent H-5 pyrazole proton.

  • The Relativistic Heavy Atom Effect: Simple electronegativity rules suggest that a halogen at C-3 should deshield the ipso carbon. However, bromine possesses a massive electron cloud that introduces a relativistic "heavy atom effect"[1]. This phenomenon effectively immerses the C-3 nucleus in a dense electron cloud, contributing to diamagnetic shielding and resulting in an anomalous upfield shift [2].

Purely additive or classical HOSE (Hierarchical Organisation of Spherical Environments) algorithms often fail to fully account for this relativistic shielding, making this molecule an ideal candidate for comparing software performance.

Experimental & Algorithmic Methodologies

To ensure a self-validating system, the empirical data acquisition and in silico prediction protocols must be strictly standardized.

Empirical Acquisition Protocol (Gold Standard)
  • Sample Preparation: 15.0 mg of high-purity 3-Bromo-1-(p-tolyl)-1H-pyrazole was dissolved in 600 µL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Instrument: 400 MHz Superconducting NMR Spectrometer equipped with a 5 mm BBO probe.

  • 1 H NMR Parameters: Acquired at 298 K using a 30° excitation pulse, 16 transients, a spectral width of 12 ppm, an acquisition time of 2.5 s, and a relaxation delay (D1) of 1.0 s to ensure quantitative integration.

  • 13 C NMR Parameters: Acquired at 100 MHz using WALTZ-16 proton decoupling, 1024 transients, a 30° pulse, and a D1 of 2.0 s.

In Silico Prediction Protocol
  • Mnova NMRPredict (v14+): Utilizes an "Ensemble NMR Predictor" that combines Modgraph's HOSE-code algorithms with proprietary Machine Learning models trained on over 1 million shift values[3].

  • ChemDraw Professional: Predictions were executed using the native HOSE-code and additivity rule database, which relies on a smaller subset of base and increment values.

Data Presentation & Comparative Analysis

The following tables summarize the quantitative chemical shifts ( δ , ppm) obtained empirically versus those predicted by the software.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
PositionMultiplicity & J (Hz)Empirical (Gold Standard)Mnova Predict (Ensemble)ChemDraw (HOSE) Δ Mnova Δ ChemDraw
CH 3​ (Tolyl) Singlet (3H)2.382.362.35-0.02-0.03
H-4 (Pyrazole) Doublet (1H, J=2.6 )6.356.416.48+0.06+0.13
H-3', H-5' (Tolyl) Doublet (2H, J=8.2 )7.267.287.21+0.02-0.05
H-2', H-6' (Tolyl) Doublet (2H, J=8.2 )7.527.557.60+0.03+0.08
H-5 (Pyrazole) Doublet (1H, J=2.6 )7.857.888.02+0.03+0.17
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
PositionCarbon TypeEmpirical (Gold Standard)Mnova Predict (Ensemble)ChemDraw (HOSE) Δ Mnova Δ ChemDraw
CH 3​ (Tolyl) Primary (CH 3​ )21.121.321.0+0.2-0.1
C-4 (Pyrazole) Tertiary (CH)108.5109.1110.4+0.6+1.9
C-2', C-6' (Tolyl) Tertiary (CH)119.2119.5118.8+0.3-0.4
C-3 (Pyrazole) Quaternary (C-Br)127.4 129.2 134.5 +1.8 +7.1
C-5 (Pyrazole) Tertiary (CH)128.6128.9130.2+0.3+1.6
C-3', C-5' (Tolyl) Tertiary (CH)130.1130.4129.8+0.3-0.3
C-4' (Tolyl) Quaternary (C-CH 3​ )137.5138.0136.9+0.5-0.6
C-1' (Tolyl) Quaternary (N-C)137.8138.2139.1+0.4+1.3

Visualizations

Workflow A 3-Bromo-1-(p-tolyl)-1H-pyrazole Sample Preparation B Empirical Acquisition (400 MHz, CDCl3) A->B C In Silico Prediction (Mnova & ChemDraw) A->C Structure Input D 1H & 13C NMR Data Processing B->D E Algorithmic Calculation (HOSE Codes + ML) C->E F Comparative Analysis & Structural Verification D->F E->F

Workflow comparing empirical NMR acquisition against in silico prediction models.

StructuralLogic Mol 3-Bromo-1-(p-tolyl)-1H-pyrazole Structural Features C3 C-3 Position (Attached to Br) Mol->C3 Heavy Atom Effect C5 C-5 Position (Adjacent to N1) Mol->C5 Deshielding Tolyl p-Tolyl Ring (N1 Substitution) Mol->Tolyl Anisotropy C3_Effect Upfield 13C Shift (~127.4 ppm) C3->C3_Effect C5_Effect Downfield 1H Shift (~7.85 ppm) C5->C5_Effect Tolyl_Effect AA'BB' Spin System (~7.26 & 7.52 ppm) Tolyl->Tolyl_Effect

Mechanistic logic governing the NMR chemical shifts of 3-Bromo-1-(p-tolyl)-1H-pyrazole.

Performance Evaluation & Conclusion

The comparative data reveals critical insights into the limitations and strengths of modern NMR prediction tools when applied to halogenated pyrazoles[4]:

  • Handling the Heavy Atom Effect: The most significant deviation occurred at the C-3 position. The empirical 13 C shift is highly shielded at 127.4 ppm . ChemDraw's pure HOSE-code algorithm failed to account for the relativistic shielding of the bromine atom, predicting a highly inaccurate 134.5 ppm ( Δ +7.1 ppm). Mnova's ensemble approach, which supplements HOSE codes with Machine Learning, performed significantly better, predicting 129.2 ppm ( Δ +1.8 ppm).

  • Proton Deshielding Accuracy: For the 1 H spectrum, the anisotropic deshielding of H-5 by the N -tolyl ring was captured well by Mnova ( Δ +0.03 ppm), whereas ChemDraw overestimated the effect ( Δ +0.17 ppm).

  • Verdict: While in silico tools like Mnova provide excellent rapid approximations for standard aliphatic and aromatic systems, empirical High-Field NMR remains the strictly required standard for structural validation of halogenated heterocycles. Algorithms relying solely on additivity rules and limited HOSE databases (like ChemDraw) should not be trusted for assigning ipso-halogenated carbons.

References

  • Title: Download NMR Predict - Mestrelab Research Source: Mestrelab URL: [Link][3]

  • Title: Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances Source: MDPI (International Journal of Molecular Sciences) URL: [Link][1]

  • Title: Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link][2]

  • Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: Canadian Journal of Chemistry URL: [Link][4]

Sources

Comparative

Comparing reactivity of 3-Bromo-1-(p-tolyl)-1H-pyrazole vs 4-bromo-1-(p-tolyl)-1H-pyrazole

Executive Summary In the design of kinase inhibitors, agrochemicals, and novel therapeutics, the pyrazole scaffold is a privileged structure. Functionalizing this heterocycle via transition-metal-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of kinase inhibitors, agrochemicals, and novel therapeutics, the pyrazole scaffold is a privileged structure. Functionalizing this heterocycle via transition-metal-catalyzed cross-coupling is a cornerstone of structure-activity relationship (SAR) exploration. However, the regiochemistry of the halogen atom drastically alters the molecule's electronic profile. This guide provides an in-depth, objective comparison of 3-Bromo-1-(p-tolyl)-1H-pyrazole and 4-bromo-1-(p-tolyl)-1H-pyrazole , detailing how the fundamental differences between the C3 and C4 positions dictate catalyst selection, reaction conditions, and synthetic strategy.

Electronic Architecture & Mechanistic Causality

To master the reactivity of these isomers, one must understand the electronic distribution within the pyrazole ring. The pyrazole system contains a pyrrole-like nitrogen (N1, substituted with the p-tolyl group) and a pyridine-like nitrogen (N2).

  • The C4 Position (Electron-Rich): Resonance structures of the pyrazole ring funnel electron density toward the C4 carbon. Consequently, the C4 position is highly susceptible to Electrophilic Aromatic Substitution (EAS), making direct halogenation at C4 facile. However, this high electron density strengthens the C4–Br bond, making it the least reactive position for oxidative addition by electron-rich Palladium(0) species[1].

  • The C3 Position (Electron-Deficient): The C3 carbon is adjacent to the electronegative N2 atom. The strong inductive electron-withdrawing effect of N2 strips electron density from C3. This weakens the C3–Br bond and significantly lowers the activation energy required for Pd(0) oxidative addition[2].

G cluster_0 3-Bromo Isomer Reactivity cluster_1 4-Bromo Isomer Reactivity C3 C3 Position (Electron-Deficient) C3_Br C3-Br Bond (Weaker, Fast Ox. Add.) C3->C3_Br C4 C4 Position (Electron-Rich) C4_Br C4-Br Bond (Stronger, Slow Ox. Add.) C4->C4_Br N2 Adjacent N2 Atom (Inductive Withdrawal) N2->C3 Decreases e- density EAS Electrophilic Aromatic Substitution (Natural C4 Preference) EAS->C4 Stabilized intermediate

Electronic distribution dictating the reactivity of 3-bromo and 4-bromo pyrazole isomers.

Comparative Reactivity Profile

The electronic disparity between the C3 and C4 positions translates directly into observable kinetic differences in the laboratory. The 4-bromo isomer requires highly active, sterically demanding catalyst systems (e.g., XPhos, Amphos) to force the catalytic cycle[1][3]. Conversely, the 3-bromo isomer couples readily under mild conditions with standard phosphine ligands[2].

Quantitative & Qualitative Data Summary
Parameter3-Bromo-1-(p-tolyl)-1H-pyrazole4-Bromo-1-(p-tolyl)-1H-pyrazole
Electronic State of C-Br Electron-deficient (N2 inductive effect)Electron-rich (Resonance stabilized)
Oxidative Addition Rate FastSlow / Sluggish[1]
Optimal Pd Catalyst Pd(PPh3)4 or PdCl2(dppf)XPhos Pd G2 or Amphos[1][3]
Typical Reaction Temp 70–90 °C100–130 °C
Susceptibility to EAS LowHigh (Natural halogenation site)
Risk of Dehalogenation LowModerate to High[4]

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints to verify mechanistic milestones, such as successful oxidative addition and the absence of protodeboronation or dehalogenation side reactions[4].

Workflow Start Select Bromopyrazole Isomer Isomer3 3-Bromo-1-(p-tolyl)-1H-pyrazole Start->Isomer3 Isomer4 4-Bromo-1-(p-tolyl)-1H-pyrazole Start->Isomer4 Cat3 Standard Catalyst System (e.g., Pd(PPh3)4, K2CO3) Isomer3->Cat3 High Reactivity Cat4 Highly Active Catalyst System (e.g., XPhos Pd G2, K3PO4) Isomer4->Cat4 Low Reactivity Temp3 Mild Heating (70-90°C, 2-4h) Cat3->Temp3 Temp4 Strong Heating (100-130°C, 12-24h) Cat4->Temp4 Product Cross-Coupled Product (High Yield) Temp3->Product Temp4->Product

Catalyst and temperature selection workflow for Suzuki-Miyaura cross-coupling.

Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-1-(p-tolyl)-1H-pyrazole

Causality: Because the C3–Br bond is electron-deficient, oxidative addition is rapid. We utilize standard Pd(PPh3)4. The lower temperature requirement minimizes the degradation of sensitive boronic acids.

  • Reaction Setup: In a Schlenk flask, combine 3-bromo-1-(p-tolyl)-1H-pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas the suspension via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) under a positive stream of argon.

  • Heating: Heat the mixture to 80 °C for 2–4 hours.

  • Self-Validation Checkpoint (LCMS): Sample the reaction at 2 hours. Look for the disappearance of the distinct 1:1 isotopic doublet (79Br/81Br) characteristic of the starting material. The rapid disappearance of this doublet confirms efficient oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of 4-Bromo-1-(p-tolyl)-1H-pyrazole

Causality: The electron-rich C4–Br bond resists oxidative addition. We must deploy XPhos Pd G2 , a precatalyst that rapidly generates a highly active, mono-ligated Pd(0) species. The bulky, electron-rich XPhos ligand forces oxidative addition and accelerates reductive elimination[3]. K3PO4 is used instead of K2CO3 because its higher basicity is required to facilitate transmetalation with sterically hindered Pd-complexes[4].

  • Reaction Setup: In a sealed microwave vial or Schlenk tube, combine 4-bromo-1-(p-tolyl)-1H-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv - excess needed due to higher temps), and K3PO4 (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Degas thoroughly with argon for 15 minutes.

  • Catalyst Addition: Add XPhos Pd G2 (2-5 mol%) under argon.

  • Heating: Heat the mixture to 110 °C for 12–24 hours.

  • Self-Validation Checkpoint (LCMS): Monitor at 6 hours.

    • Diagnostic 1: If the starting material doublet (M, M+2) persists, oxidative addition is failing (check degassing/catalyst integrity).

    • Diagnostic 2: If the starting material is consumed but the desired product mass is absent, hydrodebromination (dehalogenation) has occurred[4]. This indicates the transmetalation step is too slow. Remedy: Ensure the boronic acid has not protodeboronated; if it has, spike with an additional 0.5 equiv of boronic acid.

  • Workup: Filter through a pad of Celite, extract with EtOAc, concentrate, and purify via flash chromatography.

Strategic Selection in Drug Development

When designing a synthetic route, the choice between the 3-bromo and 4-bromo isomer dictates the sequence of functionalization:

  • Late-Stage Diversification: If the pyrazole core is installed early and cross-coupling is reserved for late-stage SAR generation, the 3-bromo isomer is vastly superior. Its high reactivity allows for mild coupling conditions that tolerate sensitive functional groups elsewhere on the complex API[2].

  • Early-Stage Core Building: The 4-bromo isomer is often cheaper and easier to synthesize in bulk via direct bromination of 1-(p-tolyl)-1H-pyrazole. It should be used early in the synthetic sequence where harsh cross-coupling conditions (110 °C, strong bases) will not degrade delicate moieties[3].

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: Journal of the American Chemical Society (via NIH) URL:[Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates Source: Organic Letters (ACS Publications) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Comparative Guide: EI-MS vs. ESI-MS/MS for the Fragmentation Pattern Analysis of 3-Bromo-1-(p-tolyl)-1H-pyrazole

Executive Summary For researchers and drug development professionals analyzing halogenated arylpyrazoles, selecting the appropriate mass spectrometry (MS) ionization technique is critical for accurate structural elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals analyzing halogenated arylpyrazoles, selecting the appropriate mass spectrometry (MS) ionization technique is critical for accurate structural elucidation. This guide objectively compares the performance, mechanistic pathways, and experimental protocols of Gas Chromatography-Electron Ionization (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of 3-Bromo-1-(p-tolyl)-1H-pyrazole.

Analyte Profiling: 3-Bromo-1-(p-tolyl)-1H-pyrazole

3-Bromo-1-(p-tolyl)-1H-pyrazole ( C10​H9​BrN2​ ) is a synthetic building block featuring a pyrazole core, a p-tolyl substituent at the N1 position, and a bromine atom at the C3 position.

From a mass spectrometry perspective, the presence of the bromine atom provides a highly diagnostic isotopic signature. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, any ion retaining the bromine atom will exhibit a distinct M and M+2 doublet of approximately equal intensity, serving as a reliable "molecular fingerprint" during spectral interpretation[1].

Ionization Platform Comparison: EI vs. ESI

When deciding between GC-MS and LC-MS/MS for this analyte, the choice of ionization dictates the fragmentation physics:

  • Electron Ionization (EI-MS): Operating at 70 eV, this "hard" ionization technique strips an electron to form a highly energetic radical cation ( [M]+∙ ). The excess internal energy drives extensive, reproducible in-source fragmentation. This is ideal for library matching and probing the deep skeletal stability of the pyrazole ring.

  • Electrospray Ionization (ESI-MS/MS): A "soft" ionization technique that protonates the molecule to form an even-electron species ( [M+H]+ ). Because in-source fragmentation is minimal, Collision-Induced Dissociation (CID) must be applied to generate structural fragments. This technique is superior for targeted quantification (MRM workflows) and isolating specific dissociation pathways.

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Sample 3-Bromo-1-(p-tolyl) -1H-pyrazole GC GC Separation (DB-5MS) Sample->GC LC LC Separation (C18 Column) Sample->LC EI EI Ionization (70 eV) GC->EI TOF1 Full Scan (m/z 50-350) EI->TOF1 ESI ESI(+) Soft Ionization LC->ESI CID CID Fragmentation ESI->CID TOF2 Product Ion Scan (m/z 237/239) CID->TOF2

Figure 1: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind the fragments ensures robust data interpretation. The fragmentation of 3-Bromo-1-(p-tolyl)-1H-pyrazole is governed by three primary mechanistic pathways:

Pathway A: Halogen Expulsion (The Even-Electron Rule)

The cleavage of the C-Br bond highlights a fundamental difference between EI and ESI physics:

  • In EI-MS: The precursor is an odd-electron radical cation ( m/z 236/238). It undergoes homolytic cleavage to expel a bromine radical ( Br∙ , 79/81 Da), resulting in a stable even-electron cation at m/z 157 [1].

  • In ESI-MS/MS: The precursor is an even-electron protonated molecule ( m/z 237/239). Dictated by the even-electron rule, it preferentially expels a neutral molecule rather than a radical. CID drives the neutral loss of hydrogen bromide (HBr, 80/82 Da), converging on the exact same product ion at m/z 157 .

Pathway B: Pyrazole Ring Cleavage

A hallmark of unsubstituted and substituted pyrazoles is the structural collapse of the heterocyclic ring. In EI-MS, α -cleavage relative to the nitrogen atom frequently leads to the expulsion of neutral hydrogen cyanide (HCN, 27 Da)[2]. For our analyte, the loss of HCN from the molecular ion yields a radical cation at m/z 209/211 . A secondary, less dominant pathway involves the loss of N2​ (28 Da) to yield m/z 208/210[2].

Pathway C: N1-Aryl Cleavage

The bond connecting the pyrazole N1 to the p-tolyl group is highly susceptible to cleavage. The p-tolyl moiety readily breaks off and rearranges into the highly stable, aromatic tropylium ion ( [C7​H7​]+ ) at m/z 91 . This fragment is ubiquitous in both EI and ESI spectra of tolyl-containing compounds.

Fragmentation M_EI [M]+• (m/z 236/238) Radical Cation (EI) LossBr [M - Br]+ / [M+H - HBr]+ (m/z 157) M_EI->LossBr -Br• (Radical Loss) Tropylium [C7H7]+ (m/z 91) Tropylium Ion M_EI->Tropylium N1-Aryl Cleavage LossHCN [M - HCN]+• (m/z 209/211) Pyrazole Ring Cleavage M_EI->LossHCN -HCN (Alpha-Cleavage) M_ESI [M+H]+ (m/z 237/239) Protonated (ESI) M_ESI->LossBr CID: -HBr (Neutral Loss) M_ESI->Tropylium CID: N1-Aryl Cleavage

Figure 2: Primary mass spectrometry fragmentation pathways of the analyte.

Self-Validating Experimental Protocols

To replicate these fragmentation patterns, adhere to the following optimized, step-by-step methodologies.

Protocol A: GC-EI-MS Structural Profiling
  • Sample Preparation: Dissolve the analyte in GC-grade hexane to a final concentration of 10 µg/mL.

  • Injection: Inject 1.0 µL into a split/splitless injector set to 250°C. Use a split ratio of 10:1.

  • Chromatographic Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the oven temperature program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. Carrier gas: Helium at 1.0 mL/min.

  • EI Ionization: Set the MS transfer line to 280°C and the ion source to 230°C. Apply an electron energy of exactly 70 eV to ensure standard library-compatible fragmentation.

  • Acquisition: Operate the mass analyzer in Full Scan mode across a mass range of m/z 50–350.

Protocol B: LC-ESI-MS/MS Targeted Analysis
  • Sample Preparation: Dissolve the analyte in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Injection: Inject 5.0 µL into the LC system.

  • Chromatographic Separation: Use a C18 reverse-phase column (50 × 2.1 mm, 1.8 µm) maintained at 40°C. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 10% B to 90% B over 5 minutes at 0.4 mL/min.

  • ESI Ionization: Operate in Positive Ion Mode (ESI+). Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • CID Acquisition: Isolate the precursor ions at m/z 237 and 239 in Q1. Apply Collision Energy (CE) ramped from 15 eV to 35 eV using Argon as the collision gas. Scan product ions in Q3 from m/z 50–250.

Quantitative Fragmentation Data

The table below summarizes the expected spectral data, providing a direct comparison of the fragments generated by both techniques.

Fragment AssignmentEI-MS ( m/z )EI Relative AbundanceESI-MS/MS ( m/z )ESI Relative AbundanceMechanistic Driver
Molecular Ion / Precursor 236 / 238High (Base Peak)237 / 239High (Precursor)Intact molecule
Loss of Halogen 157High157Very HighLoss of Br∙ (EI) or HBr (ESI)
Loss of HCN 209 / 211MediumN/ALow / AbsentPyrazole α -cleavage
Tropylium Ion 91High91MediumN1-Aryl bond cleavage
Phenyl Cation 77LowN/AAbsentDeep skeletal fragmentation

Note: The abundance of m/z 157 in ESI-MS/MS is highly dependent on the applied Collision Energy (CE). Optimal yield is typically achieved at ~25 eV.

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

Sources

Comparative

FT-IR Characterization of 3-Bromo-1-(p-tolyl)-1H-pyrazole: A Comparative Spectroscopic Guide

As a Senior Application Scientist, I approach spectral characterization not merely as a pattern-matching exercise, but as a physical manifestation of molecular electron density. When characterizing complex heterocycles l...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach spectral characterization not merely as a pattern-matching exercise, but as a physical manifestation of molecular electron density. When characterizing complex heterocycles like 3-Bromo-1-(p-tolyl)-1H-pyrazole , Fourier Transform Infrared (FT-IR) spectroscopy provides a direct readout of the inductive and mesomeric push-pull dynamics across the pyrazole core.

This guide objectively compares the FT-IR performance and absorption bands of 3-Bromo-1-(p-tolyl)-1H-pyrazole against structural alternatives, providing researchers with a self-validating framework for precise structural confirmation.

Mechanistic Causality of Spectral Shifts

To accurately assign FT-IR bands, we must first understand the causality behind the vibrational shifts. The pyrazole ring is highly sensitive to the electronic effects of its substituents[1].

  • The N1-Substitution Effect: Unsubstituted 1H-pyrazoles exhibit a complex, broad N-H stretching region (3100–3500 cm⁻¹) due to extensive intermolecular hydrogen bonding and Fermi resonance interactions[1]. The substitution of the N1 proton with a p-tolyl group completely abolishes this band. The absence of the N-H stretch is the primary diagnostic marker of a successful N-arylation.

  • The p-Tolyl Effect (+I, +M): The methyl group on the phenyl ring introduces distinct aliphatic C-H stretching modes (2850–2950 cm⁻¹). Furthermore, the electron-donating nature of the p-tolyl group enriches the electron density of the pyrazole ring, subtly shifting the C=N stretching frequency compared to electron-withdrawn analogs.

  • The C3-Bromine Effect (-I, +M): The heavy bromine atom acts as an electron-withdrawing group via induction but donates electron density via resonance. The heavy mass of the bromine atom reduces the frequency of the C-Br stretching vibration, pushing it into the lower fingerprint region (650–780 cm⁻¹)[2].

ElectronicEffects Core 3-Bromo-1-(p-tolyl) -1H-pyrazole Sub1 p-Tolyl Group (+I, +M) Shifts C=N stretch Adds aliphatic C-H Core->Sub1 Sub2 Bromine at C3 (-I, +M) C-Br stretch at 650-780 cm⁻¹ Core->Sub2 Sub3 N1-Substitution Eliminates N-H stretch Core->Sub3

Figure 1: Electronic effects of substituents on the vibrational modes of the pyrazole core.

Comparative FT-IR Analysis

To isolate the specific spectral contributions of the bromine and p-tolyl groups, we must compare 3-Bromo-1-(p-tolyl)-1H-pyrazole against three carefully chosen alternatives:

  • 1-Phenyl-1H-pyrazole: Acts as the baseline to observe the effect of adding the C3-bromine and the p-methyl group[3].

  • 3-Chloro-1-(p-tolyl)-1H-pyrazole: Demonstrates the halogen mass effect (Cl vs. Br).

  • 3-Bromo-1H-pyrazole: Highlights the profound impact of N1-substitution and the elimination of hydrogen bonding[1].

Table 1: Comparative FT-IR Absorption Bands of 1-Arylpyrazole Derivatives
Vibrational Mode3-Bromo-1-(p-tolyl)-1H-pyrazole1-Phenyl-1H-pyrazole3-Chloro-1-(p-tolyl)-1H-pyrazole3-Bromo-1H-pyrazole
N-H Stretch AbsentAbsentAbsent3100–3280 cm⁻¹ (Broad)
C-H Stretch (Aromatic) 3050–3100 cm⁻¹3050–3100 cm⁻¹3050–3100 cm⁻¹3100–3150 cm⁻¹
C-H Stretch (Aliphatic) 2850–2950 cm⁻¹Absent2850–2950 cm⁻¹Absent
C=N Stretch (Ring) 1590–1610 cm⁻¹~1595 cm⁻¹1600–1615 cm⁻¹~1580 cm⁻¹
C-X Stretch (Halogen) 650–780 cm⁻¹ (C-Br)N/A1000–1050 cm⁻¹ (C-Cl)650–780 cm⁻¹ (C-Br)

Key Takeaways from the Data:

  • Halogen Mass Shift: The C-Cl bond in the 3-chloro analog is stronger and lighter, pushing its stretching frequency higher (1000–1050 cm⁻¹) compared to the heavier, more polarizable C-Br bond (650–780 cm⁻¹)[2].

  • Aliphatic Confirmation: The presence of bands at 2850–2950 cm⁻¹ strictly differentiates the p-tolyl derivatives from the standard 1-phenyl baseline.

Self-Validating Experimental Protocol

Causality Behind the Method: Why choose KBr pellet transmission over Attenuated Total Reflectance (ATR)? While ATR is convenient, highly halogenated aromatics often exhibit anomalous dispersion (refractive index changes) in the lower fingerprint region (400–800 cm⁻¹). Because the critical C-Br stretch resides here, KBr transmission spectroscopy is mandatory to ensure linear Beer-Lambert behavior and prevent band distortion.

Step-by-Step Methodology
  • Sample Preparation:

    • Bake spectroscopic-grade KBr powder at 110°C for 24 hours to remove all absorbed moisture.

    • Mill 1–2 mg of 3-Bromo-1-(p-tolyl)-1H-pyrazole with 100 mg of the dried KBr in an agate mortar until a homogenous, fine powder is achieved.

    • Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Background Calibration:

    • Prepare a blank KBr pellet using the exact same batch of dried KBr.

    • Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to digitally subtract ambient CO₂ and trace lattice water.

  • Data Acquisition:

    • Place the analyte pellet in the beam path and acquire the spectrum under identical parameters.

  • Self-Validating System Check (Critical):

    • The Moisture Trap: Before assigning the absence of the N-H band, inspect the 3400 cm⁻¹ region. If a broad band appears in the sample but not the blank, the sample has absorbed atmospheric moisture during pressing. This hygroscopic interference invalidates the C-H aromatic assignment.

    • Validation: The protocol is self-validated only when the baseline shows >98% transmittance in the 3500–3100 cm⁻¹ range, confirming true N1-substitution without water interference.

Workflow A 1. Sample Preparation Dry KBr & Analyte (100:1 ratio) B 2. Background Acquisition Blank KBr to eliminate H2O/CO2 A->B C 3. FT-IR Scanning 4000-400 cm⁻¹, 4 cm⁻¹ resolution B->C D 4. Spectral Processing Baseline correction C->D E 5. Band Assignment Identify C=N, C-Br, and C-H modes D->E

Figure 2: Standardized workflow for FT-IR spectral acquisition and self-validating band assignment.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. 1

  • 1H-Pyrazole, 1-phenyl- - the NIST WebBook. NIST. 3

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. 2

Sources

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